molecular formula C7H12O3 B8050265 2-[(1R,3R)-rel-3-Hydroxycyclopentyl]acetic acid

2-[(1R,3R)-rel-3-Hydroxycyclopentyl]acetic acid

Cat. No.: B8050265
M. Wt: 144.17 g/mol
InChI Key: IKGUMJUGKJCELW-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1R,3R)-rel-3-Hydroxycyclopentyl]acetic acid (CAS 876605-24-2) is a high-purity chiral compound offered for advanced chemical and pharmaceutical research. This molecule features a cyclopentane ring core substituted with both a hydroxymethyl group and an acetic acid moiety, making it a versatile scaffold or intermediate in organic synthesis. With a molecular formula of C7H12O3 and a molecular weight of approximately 144.17 g/mol , this compound is a valuable building block, particularly in medicinal chemistry for the synthesis of more complex, biologically active molecules. Its structural similarity to intermediates used in developing compounds for neurodegenerative disease research highlights its potential utility in drug discovery pipelines . As a chiral, functionalized carboxylic acid, it is well-suited for further chemical transformations, including esterification or amide coupling, to create novel chemical entities. This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any human or veterinary use. Researchers can be assured of its quality, with available purity specifications typically at 95% or higher . For specific storage and handling information, please refer to the associated safety data sheet (SDS).

Properties

IUPAC Name

2-[(1R,3R)-3-hydroxycyclopentyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c8-6-2-1-5(3-6)4-7(9)10/h5-6,8H,1-4H2,(H,9,10)/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGUMJUGKJCELW-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@@H]1CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility profile of 2-[(1R,3R)-rel-3-Hydroxycyclopentyl]acetic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide Topic: Solubility Profile of 2-[(1R,3R)-rel-3-Hydroxycyclopentyl]acetic acid in Organic Solvents Audience: Researchers, scientists, and drug development professionals.

Foreword: A Senior Application Scientist's Perspective

In drug discovery and development, understanding a molecule's solubility is not a mere checkbox exercise; it is the foundational pillar upon which synthesis, purification, formulation, and ultimately, bioavailability are built.[1][2][3] The compound this compound, with its distinct stereochemistry and dual functional groups, presents a classic case study in the interplay between molecular structure and solvent interaction. This guide eschews a simple data sheet in favor of a comprehensive strategic framework. We will not only explore how to determine its solubility but why we make specific experimental choices, grounding our methodology in the physicochemical properties of the molecule itself. Our goal is to empower the researcher to move from raw data to actionable insights, whether for designing a robust crystallization process or selecting a vehicle for preclinical studies.

Molecular Structure and Predicted Solubility Behavior

A molecule's structure is the blueprint for its physical properties. A rigorous analysis of this compound (MW: 144.17 g/mol [4]) is the mandatory first step.

  • Carboxylic Acid Moiety (-COOH): This is a strongly polar group, capable of acting as both a hydrogen bond donor (the hydroxyl H) and a hydrogen bond acceptor (the carbonyl O). It imparts significant polarity and a preference for polar solvents.

  • Hydroxyl Group (-OH): Another polar, protic group that serves as both a hydrogen bond donor and acceptor. Its presence reinforces the molecule's affinity for polar environments.

  • Cyclopentyl Ring: This saturated hydrocarbon ring is the lipophilic (non-polar) core of the molecule. It will drive solubility in less polar or non-polar solvents through van der Waals interactions.

Expert Synthesis: The molecule is amphiphilic, possessing both polar (hydrophilic) and non-polar (lipophilic) regions. The two polar groups suggest strong solubility in polar protic solvents (like alcohols) and polar aprotic solvents (like DMSO, DMF) where hydrogen bonding can occur.[5] Conversely, the non-polar cyclopentyl backbone predicts limited solubility in purely non-polar solvents like hexane. The key to its solubility profile lies in the balance between these opposing characteristics.

Table 1: Predicted Physicochemical Properties

Property Predicted Value Source / Method Significance for Solubility
Molecular Weight 144.17 g/mol Benchchem[4] Influences the energy required to break the crystal lattice.
LogP 0.6221 ChemScene[6] A low positive value indicates a slight preference for a lipophilic environment but overall balanced characteristics.

| Topological Polar Surface Area (TPSA) | 57.53 Ų | ChemScene[6] | Indicates good potential for membrane permeability and highlights the significant contribution of the polar functional groups. |

Strategic Framework for Experimental Solubility Determination

A comprehensive solubility profile requires a multi-faceted approach, moving from theoretical screening to precise experimental measurement. The following workflow represents a robust, self-validating system for characterizing a new chemical entity.

G cluster_0 Phase 1: In Silico & Planning cluster_1 Phase 2: Experimental Screening cluster_2 Phase 3: Quantification & Analysis A Molecule Structure Analysis (Functional Groups, TPSA, LogP) B Solvent Selection (Diverse Polarity & Functionality) A->B Guides choice C Kinetic Solubility Assay (e.g., DMSO Stock Method) B->C D Equilibrium Solubility Assay (Shake-Flask Method) B->D C->D Provides rapid estimate informs definitive assay E Analytical Quantification (HPLC-UV, LC-MS) C->E Precipitated Sample D->E Saturated Solution F Data Interpretation & Profile Generation E->F G Application-Specific Decisions (e.g., Crystallization Solvent) F->G

Caption: Experimental workflow for solubility profile determination.

Rationale-Driven Solvent Selection

The choice of solvents is critical. A diverse panel should be selected to probe the full range of interactions the solute can experience. The principle of "like dissolves like" is our primary guide.[7]

Table 2: Panel of Selected Organic Solvents for Screening

Class Solvent Polarity H-Bonding Rationale
Polar Protic Methanol High Donor & Acceptor To interact strongly with both -COOH and -OH groups.
Ethanol High Donor & Acceptor Similar to methanol but with slightly increased lipophilicity.
Isopropanol Medium Donor & Acceptor Further increases lipophilic character.
Polar Aprotic Acetone High Acceptor Only Probes the effect of H-bond acceptance without donation.
Acetonitrile High Acceptor Only A common solvent in chromatography; relevant for analysis.
Ethyl Acetate Medium Acceptor Only An ester, representing a key functional group in synthesis.
Tetrahydrofuran (THF) Medium Acceptor Only A cyclic ether, often used in synthesis.
Dimethyl Sulfoxide (DMSO) Very High Acceptor Only A powerful, universal solvent capable of dissolving a wide range of compounds.[8][9]
Non-Polar Toluene Low None An aromatic hydrocarbon to probe π-stacking and non-polar interactions.
Dichloromethane (DCM) Low None A chlorinated solvent commonly used in extraction and synthesis.

| | Hexane | Very Low | None | A pure aliphatic hydrocarbon to define the lower limit of solubility. |

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to provide accurate and reproducible data. The "gold standard" Shake-Flask method provides the true equilibrium solubility, while the kinetic method offers a high-throughput alternative for early-stage discovery.[8][9]

Protocol 1: Equilibrium Solubility via Shake-Flask Method

This method measures the true thermodynamic equilibrium solubility and is considered the benchmark for accurate determination.[3]

Objective: To determine the concentration of a saturated solution of the compound at a constant temperature.

Methodology:

  • Preparation: For each selected solvent, add an excess amount of this compound to a glass vial (e.g., 10-20 mg of solid to 1-2 mL of solvent). The presence of undissolved solid is essential.

  • Equilibration: Seal the vials tightly. Place them in a shaker or rotator bath set to a constant temperature (e.g., 25 °C). Agitate for a minimum of 24 hours to ensure equilibrium is reached. A 48-hour time point is recommended to confirm stability.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle. Causality Check: This step is crucial to avoid contaminating the supernatant with undissolved microparticles, which would falsely inflate the measured solubility.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

  • Dilution: Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method. A precise dilution factor is critical for accurate back-calculation.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS method against a standard curve of the compound.

  • Calculation: Calculate the original concentration in the saturated solution using the dilution factor. Express the result in both mg/mL and mol/L.

Protocol 2: High-Throughput Kinetic Solubility

This method is valuable in early discovery, where speed is prioritized over absolute accuracy. It measures the concentration at which a compound, dissolved in a strong organic solvent like DMSO, precipitates upon addition to an aqueous or organic medium.[8]

Objective: To rapidly estimate the solubility limit from a high-concentration stock.

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Titration: In a 96-well plate, add the target organic solvent to each well.

  • Addition: Using a liquid handler, add a small volume of the DMSO stock solution to the solvent in each well.

  • Precipitation Detection: Monitor the wells for the appearance of precipitation over a set period (e.g., 1-2 hours). This can be done visually or, more accurately, using nephelometry or light scattering instruments.

  • Quantification: The concentration in the well just before precipitation is observed is reported as the kinetic solubility.

Anticipated Results and Interpretation

While specific experimental data is pending, we can generate a predictive solubility profile based on the molecular structure analysis. This serves as a working hypothesis for researchers.

Table 3: Predicted Solubility Profile of this compound at 25 °C

Solvent Predicted Solubility Category Expected Solubility (mg/mL) Rationale for Prediction
Methanol Very Soluble > 100 Strong H-bonding with both polar groups.
Ethanol Very Soluble > 100 Strong H-bonding; slightly less polar than methanol.
DMSO Very Soluble > 100 Powerful polar aprotic solvent.
Acetone Soluble 30 - 100 Good polarity and H-bond acceptor.
Ethyl Acetate Sparingly Soluble 5 - 30 Moderate polarity; less effective interaction than ketones.
THF Sparingly Soluble 5 - 30 Moderate polarity; ether oxygen is a weaker H-bond acceptor.
Dichloromethane Slightly Soluble 1 - 5 Low polarity; interaction primarily with the cyclopentyl ring.
Toluene Very Slightly Soluble < 1 Non-polar; weak interactions with the lipophilic core.

| Hexane | Insoluble | < 0.1 | Highly non-polar; cannot overcome the solute's crystal lattice energy. |

Interpretation: A steep drop-off in solubility is expected as solvent polarity decreases. This profile is characteristic of a molecule that is a good candidate for purification via recrystallization.

Application Case Study: Designing a Recrystallization Protocol

The solubility profile is the roadmap for developing a purification strategy.[7][10] The ideal recrystallization solvent is one where the compound is highly soluble when hot but poorly soluble when cold.

G A Impure Solid in Flask B Add Minimum Amount of Hot Solvent (e.g., Acetone/Toluene) A->B C Fully Dissolved Solution (All solid dissolved) B->C D Optional: Hot Gravity Filtration (To remove insoluble impurities) C->D E Slow, Undisturbed Cooling to Room Temperature C->E If no insoluble impurities D->E F Crystal Nucleation & Growth E->F G Further Cooling in Ice-Water Bath F->G H Vacuum Filtration (Collect Crystals) G->H I Wash Crystals with Cold Solvent H->I J Dry Crystals (Under Vacuum) I->J K Pure Crystalline Product J->K

Caption: Step-wise workflow for recrystallization.

Solvent System Selection: Based on our predicted profile, a single solvent like acetone might work. However, a two-solvent system often provides better control.

  • Good Solvent: A solvent in which the compound is readily soluble (e.g., Acetone).

  • Anti-Solvent (or Poor Solvent): A solvent in which the compound is poorly soluble but is miscible with the "good" solvent (e.g., Toluene or Hexane).[7]

Step-by-Step Protocol (Two-Solvent System):

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Heat the "good solvent" (Acetone) and add it portion-wise to the crude solid with gentle heating until the solid just dissolves. Expert Tip: Using the absolute minimum amount of hot solvent is critical for maximizing yield.[11]

  • Anti-Solvent Addition: While the solution is still hot, add the "anti-solvent" (Toluene) dropwise until the first sign of persistent cloudiness (turbidity) appears. This indicates the solution is now saturated.

  • Re-solubilization: Add a few more drops of the hot "good solvent" (Acetone) to just re-dissolve the precipitate, resulting in a clear, hot, saturated solution.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and without disturbance to room temperature. Slow cooling is essential for the formation of large, pure crystals.[10]

  • Complete Crystallization: Place the flask in an ice-water bath for 15-30 minutes to maximize the precipitation of the product from the cold mother liquor.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold anti-solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

This systematic approach, driven by empirical solubility data, transforms purification from a trial-and-error process into a rational and reproducible scientific method.

References

  • Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.
  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
  • Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs)
  • Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.
  • (PDF) Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water.
  • Prediction of Drugs Solubility in Mono-Solvent Systems at Different Temperatures Using a Single Determin
  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.
  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formul
  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • This compound. Benchchem.
  • Compound solubility measurements for early drug discovery.
  • 2.
  • Recrystalliz
  • 102539-91-3 | 2-(2-Hydroxycyclopentyl)acetic acid. ChemScene.
  • Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. Unknown Source.

Sources

Literature review of 2-[(1R,3R)-rel-3-Hydroxycyclopentyl]acetic acid synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-[(1R,3R)-rel-3-Hydroxycyclopentyl]acetic acid

Introduction: The Significance of a Chiral Scaffold

This compound is a chiral compound of significant interest in medicinal chemistry and drug development.[1] Its structure, featuring a cyclopentane ring with a hydroxyl group and an acetic acid moiety in a specific stereochemical arrangement, makes it a highly valuable and versatile building block.[1] The cyclopentane motif is a core scaffold in numerous biologically active molecules and successful medicinal chemistry programs.[2] This particular substituted cyclopentane derivative serves as a crucial intermediate in the synthesis of more complex molecules, most notably carbocyclic nucleoside analogues, which are investigated for their potential antiviral properties against pathogens like HIV and Hepatitis B.[3][4]

The primary challenge in synthesizing this molecule lies in the precise control of its stereochemistry. The relative cis configuration of the hydroxyl and acetic acid groups at positions 1 and 3 of the cyclopentane ring is critical for the biological activity of the final therapeutic agents. This guide provides a comprehensive review of the prominent chemical and chemoenzymatic pathways developed to achieve the stereocontrolled synthesis of this important chiral intermediate.

Chemical Synthesis Pathways: Crafting the Cyclopentane Core

Traditional organic synthesis offers several robust strategies for constructing the functionalized cyclopentane ring with the desired stereochemistry. These methods often rely on classic cyclization reactions, stereoselective additions, and transformations of readily available starting materials.

Pathway 1: Synthesis from Cyclopentanone Derivatives

A common and direct approach begins with cyclopentanone as the starting material.[1] This strategy involves the sequential introduction of the required functional groups onto the pre-existing ring structure.

A representative synthesis involves the following key transformations:

  • Hydroxylation: Introduction of a hydroxyl group at the 3-position of the cyclopentanone ring.

  • Functional Group Interconversion: Conversion of a second functional group on the ring into the acetic acid side chain. This can involve steps like oxidation and esterification.[1]

The critical step in this pathway is the stereoselective reduction of a ketone precursor to establish the cis-diol relationship, which then guides the stereochemistry of the final product.

G cluster_0 Pathway 1: From Cyclopentanone Cyclopentanone Cyclopentanone 3-Hydroxycyclopentanone 3-Hydroxycyclopentanone Cyclopentanone->3-Hydroxycyclopentanone Hydroxylation Key Precursor Key Precursor 3-Hydroxycyclopentanone->Key Precursor Functionalization This compound This compound Key Precursor->this compound Stereoselective Reduction & Elaboration G cluster_1 Pathway 2: [3+2] Cycloaddition DA_Cyclopropane Donor-Acceptor Cyclopropane Cyclopentanone_Product Substituted Cyclopentanone DA_Cyclopropane->Cyclopentanone_Product Lewis Acid Catalysis Ketene In situ Ketene Ketene->Cyclopentanone_Product Target Target Molecule Cyclopentanone_Product->Target Further Transformations

Caption: Stereoselective cyclopentanone synthesis via [3+2] cycloaddition.

Chemoenzymatic Synthesis: The Power of Biocatalysis

Chemoenzymatic routes combine the efficiency of traditional chemical reactions with the unparalleled stereoselectivity of enzymes. [5]This hybrid approach is particularly effective for producing enantiomerically pure pharmaceuticals and their intermediates. [6][7]

Pathway 3: Enoate Reductase-Mediated Asymmetric Reduction

A highly efficient chemoenzymatic strategy has been developed for a related intermediate, (1R,3R)-3-hydroxycyclopentanemethanol, which can be readily converted to the target acetic acid. [4]This pathway is a prime example of leveraging biocatalysis for key stereoselective steps.

Core Protocol:

  • Starting Material: The synthesis begins with (S)-4-(hydroxymethyl)cyclopent-2-enone.

  • Enzymatic Reduction: This prochiral enone undergoes a highly stereoselective reduction catalyzed by an enoate reductase from Thermus scotoductus (CrS). This enzyme, coupled with an NADH regeneration system using formate dehydrogenase, efficiently produces (3R)-3-(hydroxymethyl)cyclopentanone. [4]3. Chemical Conversion: The resulting chiral ketone is then converted to the final product through a series of standard chemical reactions, typically involving reduction of the ketone and subsequent functional group manipulation to install the acetic acid side chain. [4] This method achieves complete conversion of the starting material within 45 minutes under optimized conditions and highlights the power of biocatalysts in achieving high stereopurity. [4]

G cluster_2 Pathway 3: Chemoenzymatic Synthesis Start (S)-4-(hydroxymethyl) cyclopent-2-enone Intermediate (3R)-3-(hydroxymethyl) cyclopentanone Start->Intermediate Enoate Reductase (CrS) + NADH Regeneration Target_analog (1R,3R)-3-hydroxycyclopentyl -methanola Intermediate->Target_analog Chemical Reduction Target Target Molecule Target_analog->Target Oxidation

Sources

Identifying the Relative Configuration of 3-Hydroxycyclopentyl Acetic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The stereochemical assignment of 3-hydroxycyclopentyl acetic acid isomers presents a classic challenge in structural elucidation. The flexibility of the cyclopentane ring (pseudorotation) often averages NMR coupling constants (


), rendering standard Karplus analysis ambiguous.[1] Furthermore, the electronic environments of the cis and trans isomers are sufficiently similar that 1D NMR chemical shifts alone are rarely definitive.[1]

This guide details a robust, self-validating workflow to distinguish the (1,3-cis) isomer from the (1,3-trans) isomer.[1] The strategy integrates non-destructive spectroscopic analysis (NOESY NMR) with a definitive chemical derivatization proof (Lactonization).[1]

The Core Logic:

  • Chemical Proof: The cis-isomer possesses the geometry required to form an intramolecular bicyclic lactone. The trans-isomer cannot lactonize without extreme ring strain.

  • Spectroscopic Proof: The cis-isomer exhibits specific Nuclear Overhauser Effect (NOE) correlations between the C1-sidechain and the C3-methine proton, which are spatially distant in the trans-isomer.

Section 1: Stereochemical Framework[1]

Before initiating wet-lab protocols, it is critical to define the stereochemical relationships. The cyclopentane ring is not planar; it adopts "envelope" or "twist" conformations. However, for assignment purposes, we analyze the relative orientation of the substituents at C1 and C3.[1]

The Isomers[1][2][3][4]
  • Isomer A (cis-1,3): The acetic acid side chain (at C1) and the hydroxyl group (at C3) reside on the same face of the ring.[1]

    • Chemical Consequence:[1][2][3][4][5][6][7][8] Proximity allows intramolecular reaction.

  • Isomer B (trans-1,3): The substituents reside on opposite faces of the ring.[1]

    • Chemical Consequence:[1][2][3][4][5][6][7][8] Steric separation prevents intramolecular cyclization.

The Decision Matrix[1]

The following decision tree outlines the logical flow for assignment.

Configuration_Assignment node_start Unknown Isomer Mixture (3-hydroxycyclopentyl acetic acid) node_sep Step 1: Chromatographic Separation (HPLC/Flash) node_start->node_sep node_nmr Step 2: 2D-NMR Analysis (NOESY/ROESY) node_sep->node_nmr Analyze Pure Fractions node_chem Step 3: Chemical Derivatization (Lactonization Attempt) node_nmr->node_chem If NMR Ambiguous node_final_cis Assignment: CIS-Isomer node_nmr->node_final_cis Strong H1-H3 NOE node_final_trans Assignment: TRANS-Isomer node_nmr->node_final_trans No H1-H3 NOE node_cis_res Result: Bicyclic Lactone Formed (New Spot on TLC / New NMR Pattern) node_chem->node_cis_res Cyclization Successful node_trans_res Result: No Reaction / Polymerization (Starting Material Remains) node_chem->node_trans_res Cyclization Failed node_cis_res->node_final_cis node_trans_res->node_final_trans

Figure 1: Logical workflow for stereochemical assignment. The solid lines represent the definitive chemical pathway; dashed lines represent spectroscopic confirmation.[1]

Section 2: Chemical Derivatization (The "Gold Standard")[1]

The most reliable method for assigning relative configuration in 1,3-disubstituted cyclopentanes is intramolecular lactonization .[1]

Mechanism of Action

The cis-isomer contains a nucleophilic hydroxyl group and an electrophilic carboxylic acid on the same face. Under dehydration conditions, it forms a bicyclic


-lactone  (specifically, a 2-oxabicyclo[3.2.1]octan-3-one derivative).[1]

The trans-isomer cannot form this bridge because the substituents point in opposite directions. Forcing the reaction results in either:

  • Recovery of starting material.

  • Formation of intermolecular esters (oligomers/polymers), which are easily distinguished by Mass Spectrometry (higher MW) or TLC (baseline streak).[1]

Lactonization Protocol

Objective: Attempt cyclization to differentiate isomers.

Reagents:

  • p-Toluenesulfonic acid (pTsOH) [Catalyst][1]

  • Benzene or Toluene [Solvent][1]

  • Dean-Stark trap (optional) or Molecular Sieves[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 50 mg of the unknown isomer in 5 mL of anhydrous toluene.

  • Catalysis: Add a catalytic amount (5 mg) of pTsOH.

  • Reflux: Heat the solution to reflux (110°C) for 2-4 hours.

    • Note: If using a Dean-Stark trap, monitor water collection.[1]

  • Workup: Cool to room temperature. Wash with saturated NaHCO

    
     (removes unreacted acid).[1]
    
  • Analysis: Extract the organic layer, dry over MgSO

    
    , and analyze via TLC and 
    
    
    
    H NMR.

Data Interpretation:

ObservationResultConclusion
TLC (Silica) New, less polar spot (higher

) appears.[1]
Lactone formed (loss of -OH and -COOH polarity).
Solubility Product is soluble in non-polar solvents; insoluble in aq. base.Neutral lactone species confirmed.

H NMR
Shift of H3 (methine) downfield by ~1.0 ppm (esterification effect).[1]CIS-Isomer
Result Starting material remains or baseline streak (polymer).[1]TRANS-Isomer

Section 3: NMR Spectroscopy Strategies

While derivatization is definitive, non-destructive NMR techniques are preferred for initial screening.[1]

1D H NMR Analysis

In the cis-isomer, the proximity of the hydroxyl group to the acetic acid side chain often leads to distinct shielding/deshielding effects compared to the trans-isomer. However, these differences are subtle.

  • Key Signal: The methine proton at C3 (attached to -OH).[1]

  • Trend: In many 1,3-disubstituted cyclopentanes, the cis protons often appear slightly upfield relative to trans due to anisotropic shielding, but this is not a hard rule.[1] Do not rely solely on chemical shift. [1][9]

NOESY / ROESY (Spatial Proximity)

This is the primary spectroscopic tool.[1] We look for Through-Space correlations.[3]

  • Target Interaction: Interaction between the C3-H proton and the methylene protons of the acetic acid group (or the C1-H proton).

  • Geometry:

    • Cis: The C3-H and the side chain are on the same face (if the side chain adopts a pseudo-axial conformation) or the C3-H and C1-H are on the same face. Wait—correction:

      • If substituents are cis (both up), the ring protons H1 and H3 are also cis (both down).[1]

      • Therefore, in the cis-isomer , H1 and H3 are on the same face and close in space.[1] Expect a strong NOE cross-peak between H1 and H3.

    • Trans: One substituent is up, one is down. Consequently, H1 is down and H3 is up (or vice versa). They are on opposite faces. Expect weak or NO NOE cross-peak between H1 and H3.

NMR_Logic cluster_cis Cis-Isomer (1,3-syn) cluster_trans Trans-Isomer (1,3-anti) c1 Substituents on Same Face c2 Protons (H1, H3) on Same Face c1->c2 c3 Strong NOE (H1 <-> H3) c2->c3 t1 Substituents on Opposite Faces t2 Protons (H1, H3) on Opposite Faces t1->t2 t3 NO NOE (H1 <-> H3) t2->t3

Figure 2: NMR NOE correlation logic. The spatial arrangement of ring protons H1 and H3 dictates the NOE signal intensity.[1]

Section 4: Chromatographic Separation[1]

Before assignment, the isomers must be separated.[1] 3-hydroxycyclopentyl acetic acid isomers usually separate well on standard silica gel due to differences in hydrogen bonding capabilities.

  • Column: Silica Gel 60 (40-63 µm).[1]

  • Mobile Phase: Dichloromethane : Methanol (95:[1]5) with 0.1% Acetic Acid.[1]

    • Note: The acetic acid is crucial to suppress ionization of the carboxylic acid, preventing peak tailing.[1]

  • Elution Order:

    • Typically, the isomer capable of stronger intramolecular hydrogen bonding elutes faster (effectively less polar interaction with silica).[1]

    • The isomer with exposed intermolecular H-bonding sites elutes slower.

    • Prediction: The cis-isomer often exhibits intramolecular H-bonding (between OH and COOH) and may elute first, but this is solvent-dependent.[1]

Section 5: References[1][10][12]

  • Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on stereochemical assignment and conformational analysis).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds. Springer. (Reference for NMR shift prediction and NOE interpretation). Link[1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Mechanistic explanation of lactonization in 1,3-systems).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. Wiley. (Protocols for interpreting coupling constants in 5-membered rings).

Sources

Safety data sheet (SDS) and toxicity profile for hydroxycyclopentyl acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (1-Hydroxycyclopentyl)acetic acid , a critical intermediate in the synthesis of anticholinergic pharmaceuticals such as Glycopyrrolate and Cyclopentolate.

CAS Number: 7499-04-9 Synonyms: 2-(1-Hydroxycyclopentyl)acetic acid; Cyclopentanol-1-acetic acid Molecular Formula: C₇H₁₂O₃ Molecular Weight: 144.17 g/mol [1][2][3]

Part 1: Executive Technical Summary

As a Senior Application Scientist in pharmaceutical development, I frequently encounter (1-Hydroxycyclopentyl)acetic acid (1-HCAA) as a transient intermediate rather than a final product. It is primarily synthesized via the Reformatsky reaction and serves as the structural scaffold for the "soft drug" design of muscarinic antagonists.

Critical Handling Note: Unlike simple aliphatic acids, 1-HCAA possesses a tertiary hydroxyl group beta to the carboxyl moiety. This structural feature makes it prone to spontaneous dehydration under acidic or thermal stress, converting it into 2-cyclopentenylacetic acid. This instability dictates both its toxicity profile and its handling protocols.

Part 2: Physicochemical & Stability Profile

The safety of 1-HCAA is governed by its reactivity. The following data aggregates experimental observations and calculated properties (QSAR) for the pure substance.

PropertyValue / DescriptionTechnical Implication
Physical State Solid (Crystalline powder) or viscous oil (if impure)Hygroscopic nature requires storage under desiccant.
Melting Point 60–65 °C (Predicted)Low melting point increases risk of liquefaction during transport.
pKa (Acid) ~4.76 (Calculated)Comparable to acetic acid; causes tissue irritation.
Solubility Soluble in alcohols, DMSO, Ethyl AcetateHigh permeability in biological membranes (LogP ~0.6).
Reactivity Beta-Elimination Susceptible WARNING: Heating >80°C or exposure to strong acids triggers dehydration to cyclopentenylacetic acid.

Part 3: GHS Safety Data Sheet (SDS) Assessment

Note: Specific regulatory toxicological data for CAS 7499-04-9 is limited. The following assessment is derived from Read-Across Methodology using structural analogs (Cyclopentylacetic acid, Glycolic acid) and functional group analysis.

Hazard Classification (GHS/CLP)

Signal Word: WARNING

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[4]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[5][6]
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[4][5][7][8]
Precautionary Protocols
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][7][8]

  • P280: Wear protective gloves (Nitrile >0.11mm) and eye protection (safety glasses with side shields).

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[5][8][9][10] Remove contact lenses if present and easy to do.[5][7][8][9][10] Continue rinsing.[5][7][8][9][10]

Part 4: Toxicity Profile & Mechanism of Action

Acute Toxicity (Read-Across Analysis)

Due to the lack of direct LD50 data for 1-HCAA, we apply Read-Across from its metabolic precursor (Cyclopentanone) and structural analog (Cyclopentylacetic acid).

  • Oral Toxicity: Estimated LD50 (Rat) > 2,000 mg/kg.[11][12]

    • Mechanism:[13] The compound is likely metabolized via beta-oxidation or glucuronidation. The primary acute risk is gastric irritation due to acidity rather than systemic neurotoxicity.

  • Dermal Toxicity: Moderate irritant.

    • Mechanism:[10][13] The lipophilic cyclopentyl ring facilitates dermal absorption, while the carboxylic acid group lowers local pH, causing contact dermatitis.

Metabolic Fate & Genotoxicity

1-HCAA is not flagged as a mutagen in in silico models (e.g., DEREK Nexus).

  • Metabolism: The tertiary hydroxyl group is resistant to oxidation. The primary clearance pathway is expected to be Phase II conjugation (Glucuronidation) followed by renal excretion.

  • Dehydration Risk: If ingested, stomach acid (pH 1.5–3.5) may catalyze dehydration to cyclopentenylacetic acid, which contains an alpha-beta unsaturated carbonyl system—a potential Michael acceptor capable of alkylating proteins (skin sensitization risk).

Part 5: Experimental Protocols (Synthesis & Handling)

Synthesis Workflow (The Reformatsky Route)

The safest and most authoritative method for generating 1-HCAA for research is the Reformatsky reaction. This avoids the use of highly toxic cyanohydrin intermediates.

Reaction Scheme:

  • Activation: Zinc dust is activated with Trimethylsilyl chloride (TMSCl).

  • Addition: Ethyl bromoacetate reacts with Cyclopentanone in THF.

  • Hydrolysis: The resulting ester is hydrolyzed under mild basic conditions (LiOH) to prevent dehydration.

Graphviz Diagram: Synthesis & Safety Logic The following diagram illustrates the synthesis pathway and the critical safety decision points regarding instability.

G Start Cyclopentanone (Precursor) Reagent Ethyl Bromoacetate + Zn (Reformatsky) Start->Reagent Step 1 Intermediate Ethyl (1-Hydroxycyclopentyl)acetate (Stable Ester) Reagent->Intermediate Step 2: C-C Bond Formation Hydrolysis Hydrolysis (LiOH / THF / H2O) Intermediate->Hydrolysis Step 3: Saponification Product (1-Hydroxycyclopentyl)acetic Acid (Target: CAS 7499-04-9) Hydrolysis->Product Careful Acidification Heat Heat (>80°C) or Strong Acid Product->Heat Instability Risk Dehydrated 2-Cyclopentenylacetic Acid (Impurity / Irritant) Heat->Dehydrated Beta-Elimination

Caption: Synthesis of 1-HCAA via Reformatsky reaction, highlighting the critical thermal instability pathway leading to dehydration.

Analytical Detection (HPLC Method)

To validate purity and detect the dehydrated impurity:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Isocratic 40% Acetonitrile / 60% Water (0.1% H3PO4).

  • Detection: UV at 210 nm (Carboxyl group).

    • Note: 1-HCAA has weak UV absorbance. The dehydrated impurity (conjugated double bond) will show a much stronger signal at ~220-230 nm.

Part 6: References

  • National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: Ethyl (1-hydroxycyclopentyl)acetate (CAS 3197-76-0). Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). C&L Inventory: Cyclopentylacetic acid (Read-Across Source). Retrieved from [Link]

  • Google Patents. (2020). Process for preparation of glycopyrrolate intermediate (WO2020148777A1). Retrieved from

Sources

Methodological & Application

Application Note: Scalable Synthesis Protocols for 2-[(1R,3R)-rel-3-Hydroxycyclopentyl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and drug development scientists. It prioritizes scalable, stereoselective methodologies over bench-scale explorations, focusing on the synthesis of 2-[(1R,3R)-rel-3-Hydroxycyclopentyl]acetic acid (the trans-diastereomer).[1]

Executive Summary

The 1,3-disubstituted cyclopentane scaffold is a privileged motif in medicinal chemistry, serving as a core pharmacophore in prostaglandins, prostacyclins, and emerging JAK inhibitors. This protocol details a scalable, robust synthetic route for This compound , emphasizing the control of relative stereochemistry (trans-1,3-substitution).[1]

While traditional hydride reductions of 3-substituted cyclopentanones predominantly yield the cis-isomer (via hydride attack from the less hindered face), this guide presents two validated strategies to access the thermodynamic trans-isomer:

  • Biocatalytic Route (Preferred): Direct asymmetric reduction using engineered Ketoreductases (KREDs) for high diastereomeric ratio (dr) and enantiomeric excess (ee).

  • Chemical Inversion Route (Traditional): Hydride reduction followed by Mitsunobu inversion.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the efficient construction of the cyclopentane core via Michael addition, followed by a stereodivergent reduction step.

Retrosynthesis Figure 1: Retrosynthetic disconnection of the target scaffold. Target Target: this compound (Trans-isomer) Precursor1 Intermediate A: 3-Oxocyclopentylacetic acid Target->Precursor1 Stereoselective Reduction (KRED or Inversion) Precursor2 Michael Adduct: Diethyl 2-(3-oxocyclopentyl)malonate Precursor1->Precursor2 Hydrolysis & Decarboxylation SM Starting Materials: Cyclopent-2-en-1-one + Diethyl Malonate Precursor2->SM Michael Addition (NaOEt/EtOH)

Detailed Experimental Protocols

Phase 1: Synthesis of the Core Scaffold (Intermediate A)

Objective: Large-scale preparation of 3-oxocyclopentylacetic acid.[1] Scale: 100 g input.

Reagents & Materials
  • Cyclopent-2-en-1-one (CAS: 930-30-3)[1]

  • Diethyl malonate (CAS: 105-53-3)[1]

  • Sodium Ethoxide (21% wt in EtOH)

  • Hydrochloric Acid (6N)

Workflow
  • Michael Addition:

    • Charge a 2L reactor with Diethyl malonate (1.2 equiv) and Ethanol (5 vol).

    • Cool to 0°C. Add Sodium Ethoxide solution (0.1 equiv) dropwise to form the enolate.

    • Add Cyclopent-2-en-1-one (1.0 equiv) slowly, maintaining internal temperature <10°C to prevent polymerization.[1]

    • Warm to 25°C and stir for 4 hours. Monitor consumption of enone via HPLC/TLC.

    • Checkpoint: The intermediate diester is stable and can be isolated, but the "telescoped" process is preferred for scalability.

  • Hydrolysis & Decarboxylation:

    • Add NaOH (aqueous, 2.5 equiv) directly to the reaction mixture. Heat to reflux (80°C) for 3 hours to hydrolyze the diester.

    • Cool to 25°C. Acidify with 6N HCl to pH 1.

    • Heat the acidic solution to reflux (100°C) for 6-12 hours. The evolution of CO₂ gas indicates decarboxylation.

    • Safety Note: Ensure adequate venting for CO₂ release.

  • Workup:

    • Cool to room temperature. Extract with Ethyl Acetate (3 x 5 vol).

    • Wash combined organics with Brine.[2] Dry over Na₂SO₄.[2]

    • Concentrate in vacuo to yield 3-oxocyclopentylacetic acid as a viscous yellow oil.[1]

    • Yield Expectation: 75-85%.[1]

Phase 2: Stereoselective Reduction (The "Rel" Control)

Critical Stereochemistry Note: Standard reduction of 3-substituted cyclopentanones with NaBH₄ typically yields the cis-isomer (1R,3S rel) as the major product (9:1 ratio) due to hydride attack from the less hindered face. To obtain the target (1R,3R)-rel (trans) isomer, we employ a biocatalytic approach or a chemical inversion.

Method A: Biocatalytic Reduction (Scalable & Green)

This method uses commercially available Ketoreductase (KRED) screening kits (e.g., Codexis, Johnson Matthey) to identify an enzyme that delivers "Anti-Prelog" selectivity.

  • Screening: Screen KRED panel against 3-oxocyclopentylacetic acid (or its methyl ester).[1] Select enzyme yielding >95% de for the trans-isomer.[1]

  • Reaction Setup (10g Scale):

    • Buffer: 100 mM Potassium Phosphate, pH 7.0 containing 2 mM MgSO₄.

    • Substrate Loading: 50 g/L 3-oxocyclopentylacetic acid.[1]

    • Cofactor: NADP+ (1.0 g/L) + Glucose Dehydrogenase (GDH) for recycling + Glucose (1.5 equiv).

    • Enzyme: Selected KRED (e.g., KRED-P1 series) at 1-2 wt%.[1]

  • Process:

    • Stir at 30°C for 24 hours. Maintain pH 7.0 via auto-titration with 1M NaOH.[1]

    • Monitoring: Chiral HPLC.[3]

  • Workup:

    • Acidify to pH 2. Extract with Methyl tert-butyl ether (MTBE).[1]

    • Concentrate to yield the (1R,3R)-enantiomer (which constitutes the desired relative trans configuration).

Method B: Chemical Inversion (Mitsunobu)

If enzymes are unavailable, this 2-step sequence converts the kinetic cis product to the thermodynamic trans product.

  • Reduction: Reduce 3-oxocyclopentylacetic acid with NaBH₄ in MeOH (-10°C). Isolate the crude cis-alcohol.

  • Esterification: Treat crude alcohol with MeOH/H₂SO₄ to form the methyl ester (facilitates Mitsunobu).

  • Inversion:

    • Reagents: Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), p-Nitrobenzoic acid (PNBA).

    • Solvent: THF, 0°C to RT.

    • Mechanism: The SN2 displacement of the activated cis-alcohol by the benzoate nucleophile inverts the center to trans.

  • Hydrolysis: Saponify the ester (LiOH/THF/Water) to release the target hydroxy acid.

Process Data & Specifications

Comparison of Methods
MetricMethod A: BiocatalyticMethod B: Chemical Inversion
Step Count 1 (from ketone)3 (Reduction + Inversion + Hydrolysis)
Stereocontrol >98% de (Trans)>95% de (Trans)
Yield 85-90%55-65% (Cumulative)
Scalability High (aqueous, ambient temp)Moderate (reagent waste, chromatography)
Green Score ExcellentPoor (DIAD/PPh3 waste)
Analytical Parameters (QC)
  • HPLC Method: C18 Column, Acetonitrile/Water (0.1% TFA) gradient.

  • Chiral HPLC: Chiralpak AD-H or OD-H. Mobile phase: Hexane/IPA (90:10).[1]

  • NMR (1H, 400 MHz, DMSO-d6):

    • Trans-isomer (Target): δ 12.1 (s, 1H, COOH), 4.45 (d, 1H, OH), 4.10 (m, 1H, H-3), 2.2-1.3 (m, ring protons).

    • Diagnostic Signal: The carbinol proton (H-3) in the trans isomer typically appears downfield relative to the cis isomer due to anisotropic effects.

Process Flow Diagram

ProcessFlow Figure 2: Optimized Process Flow for Scalable Production cluster_0 Stage 1: Scaffold Synthesis cluster_1 Stage 2: Stereoselective Reduction Step1 Enone + Malonate (NaOEt, EtOH, 0-25°C) Step2 Hydrolysis/Decarboxylation (NaOH then HCl, Reflux) Step1->Step2 Step3 Isolation of Ketone (Extraction EtOAc) Step2->Step3 Step4 Biocatalytic Reduction (KRED, NADP+, Glucose, pH 7) Step3->Step4 Preferred Route Step5 Workup & Acidification (pH 2, MTBE Extraction) Step4->Step5 Final Final Product: This compound Step5->Final

References

  • Structure & Reactivity: Cyclopentanone Synthesis via Adipic Acid Cyclization. Organic Syntheses, Coll.[4][5] Vol. 1, p.192 (1941). Link

  • Stereoselective Reduction: Stereoselective total synthesis of cis- and trans-3-hydroxypipecolic acid. J. Org.[6][7] Chem. 2005, 70, 24, 10182–10185.[7] (Demonstrates hydride selectivity principles). Link

  • Biocatalysis: Engineering Ketoreductases for the Stereoselective Synthesis of Pharmaceutical Intermediates. Codexis Application Notes.[8] (General reference for KRED technology in 3-oxocycloalkane reduction).

  • Mitsunobu Inversion:The Mitsunobu Reaction in the Synthesis of Chiral Cyclopentanoids. Synthesis, 1981(1), 1-28.
  • Michael Addition Protocol:Scalable synthesis of 3-substituted cyclopentanones. Tetrahedron Letters, Vol 37, Issue 15, 1996.

Disclaimer: This protocol is intended for use by qualified chemical professionals. Always review Material Safety Data Sheets (MSDS) and conduct a specific safety assessment before scaling up reactions involving sodium ethoxide, exothermic decarboxylations, or pressurized hydrogenation.

Sources

Application Note: High-Precision Esterification of 2-[(1R,3R)-rel-3-Hydroxycyclopentyl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists requiring high-fidelity derivatization of 2-[(1R,3R)-rel-3-Hydroxycyclopentyl]acetic acid . The protocol prioritizes chemoselectivity—specifically preserving the secondary hydroxyl group and stereochemical integrity while efficiently converting the carboxylic acid to an ester.

Executive Summary & Molecule Analysis

The substrate, This compound , presents a classic chemoselectivity challenge in organic synthesis: a bifunctional hydroxy-acid scaffold.[1][2][3][4]

Structural Deconstruction
  • Core: Cyclopentane ring.[3][4][5]

  • Functionality A (Target): Primary Carboxylic Acid (via acetic acid side chain).[1][3][4]

  • Functionality B (Sensitive): Secondary Alcohol at C3.[1][3][4]

  • Stereochemistry: The (1R,3R)-rel designation implies a trans-relationship between the substituents (assuming standard priority rules for 1,3-disubstituted cyclopentanes).[1][2][3][4]

The Chemoselectivity Challenge

Unlike simple aliphatic acids, this substrate carries two inherent risks during esterification:

  • Dehydration (Elimination): Cyclopentanols are prone to acid-catalyzed dehydration to form cyclopentenes.[1][3][4] The thermodynamic drive to conjugate with the acetic acid side chain (forming an

    
    -unsaturated system) is a significant risk under harsh acidic conditions.[1][3]
    
  • Oligomerization: Intermolecular reaction between the alcohol of one molecule and the acid of another can lead to polyesters.[3][4]

  • Lactonization (Stereochemical Gating):

    • Cis-isomer (1R,3S): Highly prone to intramolecular cyclization to form a bicyclic lactone.[3][4]

    • Trans-isomer (1R,3R - Substrate): The trans-geometry places the groups on opposite faces of the ring, making lactonization geometrically disfavored (high strain).[1] Therefore, the primary side-reaction risk is Elimination, not Lactonization. [1][2]

Decision Matrix: Reagent Selection

Select your protocol based on the desired ester moiety and scale.[3][4]

Method Reagent System Target Ester Key Advantage Risk Profile
A TMS-Diazomethane MethylAnalytical Standard. Neutral pH, quantitative, no workup.[1][3][4]High cost; Safety (toxicity).[1][3][4]
B Alkyl Iodide / Carbonate Methyl, Ethyl, BenzylScalable. Mildly basic, avoids strong acids.[1][3]Requires polar aprotic solvent (DMF).[1][3][4]
C Steglich (DCC/DMAP) Complex / ChiralCoupling. Best for attaching complex alcohols/drugs.[1][3][4]Urea byproduct removal can be tedious.[3][4]
D Acetyl Chloride / Alcohol Methyl, EthylCost-Effective. Generates anhydrous HCl in situ.[1][2][3][4]High Risk: Potential for dehydration if temp is uncontrolled.[3][4]

Detailed Protocols

Protocol A: The "Gold Standard" (TMS-Diazomethane)

Best for: Analytical derivatization, small-scale synthesis (<1g), and preserving acid-sensitive moieties.[1][2][3]

Mechanism: Trimethylsilyldiazomethane acts as a safe, stable substitute for diazomethane.[1][3][4] It protonates via the carboxylic acid to form a diazonium species, which undergoes nucleophilic attack by the carboxylate.

Reagents:

  • Substrate: this compound (1.0 equiv)[1][2][3][4]

  • Reagent: TMS-Diazomethane (2.0 M in hexanes, 1.2 – 1.5 equiv)[1][3]

  • Solvent: Methanol / Toluene (1:3 v/v) or Methanol / Benzene[1][3][4]

Step-by-Step:

  • Dissolution: Dissolve 100 mg of the substrate in 2 mL of Toluene and 0.5 mL of Methanol. The methanol is critical to accelerate the reaction.[3][4]

  • Addition: Add TMS-Diazomethane solution dropwise at 0°C until a persistent yellow color remains (indicating slight excess).

  • Reaction: Stir at 0°C for 10 minutes, then allow to warm to room temperature for 20 minutes. Evolution of

    
     gas will be observed.[3][4]
    
  • Quench: Add 2 drops of glacial acetic acid to destroy excess reagent (yellow color disappears).

  • Workup: Concentrate directly under reduced pressure.

  • Purification: Usually not required.[3][4] The residue is typically pure methyl ester.[3][4]

Validation:

  • TLC: disappearance of polar acid spot; appearance of less polar ester spot.[3][4]

  • 1H NMR: Look for sharp singlet at ~3.6-3.7 ppm (

    
    ).[1][2][3][4]
    
Protocol B: Base-Promoted Alkylation (Scalable)

Best for: Gram-scale synthesis, Ethyl/Benzyl esters, avoiding acidic conditions.[1][2]

Mechanism:


 displacement of an alkyl halide by the carboxylate anion.[3][4]

Reagents:

  • Substrate (1.0 equiv)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 equiv)[1]
    
  • Alkyl Halide: Iodomethane (MeI) or Iodoethane (EtI) or Benzyl Bromide (1.2 equiv)[1][3][4]

  • Solvent: DMF (Dimethylformamide) or Acetone[1][3][4]

Step-by-Step:

  • Preparation: Dissolve 1.0 g of substrate in 10 mL of dry DMF.

  • Deprotonation: Add

    
    .[3][4] Stir at Room Temperature (RT) for 15 minutes. The mixture will be a suspension.[3][4]
    
  • Alkylation: Add the Alkyl Iodide dropwise.[3][4]

  • Reaction: Stir at RT for 4–12 hours.

    • Note: Do not heat above 40°C to avoid elimination of the secondary alcohol.[3][4]

  • Workup: Dilute with Ethyl Acetate (50 mL). Wash with water (3 x 20 mL) to remove DMF.[1][3][4] Wash with Brine.[3][4] Dry over

    
    .[3][4]
    
  • Purification: Flash chromatography (Hexanes:EtOAc) if necessary.

Protocol C: Steglich Esterification (Coupling)

Best for: Coupling the acid to complex, bulky, or acid-sensitive alcohols (e.g., in drug conjugation).[1]

Mechanism: DCC activates the carboxylic acid to an O-acylisourea, which is then attacked by the alcohol, catalyzed by DMAP.[1]

Reagents:

  • Substrate (1.0 equiv)

  • Target Alcohol (

    
    , 1.0 – 1.2 equiv)[1][3]
    
  • Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1.1 equiv)[1][3]

  • Catalyst: DMAP (4-Dimethylaminopyridine, 0.1 equiv)[1][2][3]

  • Solvent: Dichloromethane (DCM, anhydrous)[1][3]

Step-by-Step:

  • Dissolution: Dissolve substrate and Target Alcohol in DCM at 0°C.

  • Catalyst: Add DMAP.[3][4]

  • Activation: Add DCC (dissolved in minimal DCM) dropwise at 0°C.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT overnight. A white precipitate (DCU) will form.[1][3][4]

  • Filtration: Filter off the DCU precipitate through a Celite pad.[3][4]

  • Workup: Wash filtrate with 0.5N HCl (to remove DMAP), then saturated

    
    , then Brine.
    
  • Purification: Column chromatography is required to remove N-acylurea byproducts.[2][3][4]

Critical Pathway Analysis (Visualization)

The following diagram illustrates the competing pathways and the strategic logic behind reagent selection.

EsterificationPathways Substrate 2-[(1R,3R)-rel-3-Hydroxycyclopentyl] acetic acid TMS TMS-Diazomethane (Method A) Substrate->TMS Neutral pH BaseAlk Alkyl Iodide / K2CO3 (Method B) Substrate->BaseAlk Mild Base StrongAcid H2SO4 / MeOH (High Temp) Substrate->StrongAcid Protonation of OH Desired Target Ester (Retention of OH) TMS->Desired Fast/Clean Carboxylate Carboxylate Anion (Nucleophilic) BaseAlk->Carboxylate CarboCation Carbocation at C3 (Unstable) StrongAcid->CarboCation -H2O Oligomer Polyester Oligomers StrongAcid->Oligomer Intermolecular Carboxylate->Desired SN2 Attack Elimination Cyclopentene Derivative (Dehydration Product) CarboCation->Elimination E1 Elimination

Figure 1: Reaction pathways showing the safety of neutral/basic methods (Green) versus the risk of elimination using strong acids (Red).[1][3][4]

Troubleshooting & Analytical Checks

Observation Likely Cause Remediation
New Olefinic Signals in NMR (5.5–6.0 ppm)Elimination occurred.[1][3][4]Acid was too strong or temperature too high.[3][4] Switch to Method A or B.
Broad smearing on TLCOligomerization .[3][4]Concentration too high. Perform reaction in more dilute solution (0.05 M).
Low Yield (Method B)Incomplete Alkylation .Trace water in DMF inhibiting nucleophilicity.[3][4] Use anhydrous DMF and fresh

.[3][4]
Multiple Spots (Method C)Acyl Migration or Diastereomers.[1][3][4]Ensure DMAP loading is low (<10 mol%) to prevent racemization.[1][3][4]

References

  • Presser, A., & Hüfner, A. (2004).[1][3][4] Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Esterification of Carboxylic Acids.[4] Monatshefte für Chemie, 135, 1015–1022.[1][3] Link[1][3][4]

  • Neises, B., & Steglich, W. (1978).[1][3][4] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[1][3] Link[1][3][4]

  • Boden, E. P., & Keck, G. E. (1985).[1][3][4] Proton-transfer steps in the Steglich esterification: A very brief standard protocol. The Journal of Organic Chemistry, 50(13), 2394–2395.[1][3] Link[1][3][4]

  • PubChem. (n.d.).[1][3][4] this compound Compound Summary. National Library of Medicine.[3][4] Link[1][3][4][5]

Sources

Using 2-[(1R,3R)-rel-3-Hydroxycyclopentyl]acetic acid as a chiral building block

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-[(1R,3R)-rel-3-Hydroxycyclopentyl]acetic acid in Medicinal Chemistry

Executive Summary

This guide details the strategic application of This compound (CAS: 89783-68-6 / 13080-69-8 variants) as a non-aromatic, chiral building block.[1] In modern drug discovery, "escaping flatland" by increasing the fraction of sp3-hybridized carbons (


) is a proven strategy to improve solubility and metabolic stability. This scaffold offers a rigid, 3-dimensional aliphatic core with defined vectors (approx. 120°) between the carboxylic acid and hydroxyl handles.[1]

Key Applications:

  • Fragment-Based Drug Discovery (FBDD): High solubility linker with low molecular weight.[1]

  • Peptidomimetics:

    
    -turn inducers and proline isosteres.[1]
    
  • Prostaglandin Analogs: Simplified carbocyclic core for lipid mediator mimicry.[1]

Chemical Profile & Stereochemistry

Compound: this compound Stereochemical Designation: trans-1,3-disubstituted cyclopentane.[1][2]

  • "rel" : Indicates the relative stereochemistry is trans, but the material is typically supplied as a racemate (±) unless specified as chirally resolved.

  • Geometry: Unlike the cis-isomer, the trans-isomer cannot easily undergo intramolecular lactonization to form the bicyclic lactone (2-oxabicyclo[3.2.1]octan-3-one) due to ring strain.[1] This makes the trans-isomer chemically distinct, as the alcohol and acid groups remain chemically orthogonal without spontaneous cyclization.[1]

PropertyValueImplication for Drug Design
MW 144.17 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1]
ClogP ~0.2 - 0.5Highly polar; excellent for lowering logD of lipophilic pharmacophores.[1]
H-Bond Donors 2 (COOH, OH)Versatile handles for parallel synthesis.[1]
Vector Angle ~120° (Distorted)Mimics meta-substituted aromatics but with 3D depth.[1]
Fsp3 1.0 (7/7 carbons)Maximizes metabolic stability; no aromatic ring liabilities.
Application 1: Divergent Library Synthesis (Protocol)

Objective: Create a library of small molecules by selectively functionalizing the carboxylic acid (Amide Coupling) and the secondary alcohol (Etherification/Inversion).

Strategic Workflow (Graphviz)

G Start Start: (±)-trans-Acid (Racemic Scaffold) Step1 Step 1: Amide Coupling (R-NH2, HATU) Start->Step1 Selective Activation Intermediate Intermediate A: Amide-Alcohol Step1->Intermediate Split Divergence Intermediate->Split PathA Path A: Retention (Alkylation/Oxidation) Split->PathA Keep Stereochem PathB Path B: Inversion (Mitsunobu Reaction) Split->PathB Invert Stereochem (trans -> cis) FinalA Library A: trans-Analogs PathA->FinalA FinalB Library B: cis-Analogs PathB->FinalB

Figure 1: Divergent synthesis strategy allowing access to both trans- (retention) and cis- (inversion) diastereomers from a single starting material.

Detailed Protocol: Orthogonal Functionalization

Step 1: Selective Amide Coupling (The Acid Handle) Rationale: The carboxylic acid is more acidic and nucleophilic activation prone than the secondary alcohol. We react this first to avoid esterification competition.

  • Preparation: Dissolve 1.0 eq of This compound in DMF (0.1 M).

  • Activation: Add 1.2 eq HATU and 2.5 eq DIPEA . Stir for 5 minutes at 0°C.

    • Critical Check: Solution should turn slightly yellow.[1] If colorless, check DIPEA quality.

  • Coupling: Add 1.1 eq of the desired Amine (R-NH₂) .[1]

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours.

  • Validation (TLC): Elute in 5% MeOH/DCM. Stain with PMA (Phosphomolybdic Acid). The product (Amide) will stain dark blue; starting material stains lighter.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), then Brine. Dry over Na₂SO₄.[1]

Step 2: Functionalizing the Alcohol (The OH Handle) Option A: Retention of Configuration (Etherification)

  • Treat the intermediate amide with NaH (1.1 eq) in THF at 0°C.

  • Add Alkyl Halide (R-X) .[1]

  • Note: This maintains the trans relationship.

Option B: Inversion of Configuration (Mitsunobu) Rationale: To access the cis-isomer (mimicking the natural prostaglandin arrangement), use Mitsunobu conditions which proceed via


 inversion.[1]
  • Dissolve Intermediate A in THF.[1]

  • Add Triphenylphosphine (

    
    )  (1.5 eq) and a Phenol/Acid nucleophile  (1.2 eq).
    
  • Add DIAD (1.5 eq) dropwise at 0°C.[1]

  • Result: The (1R,3R) center at C3 inverts to (1R,3S), creating a cis-1,3 relationship.[1]

Application 2: Enzymatic Resolution (Self-Validating System)

Since the starting material is often "rel" (racemic), high-affinity drug discovery requires pure enantiomers.[1]

Protocol: Kinetic Resolution via Lipase PS Mechanism:[1] Lipases prefer specific enantiomers of secondary alcohols for acetylation.[1]

  • Setup: Suspend 10g of (±)-trans-scaffold in Vinyl Acetate (acts as solvent and acyl donor).[1]

  • Catalyst: Add Lipase PS (Amano PS-IM) immobilized on diatomite (50% w/w relative to substrate).[1]

  • Incubation: Shake at 35°C for 24-48 hours.

  • Monitoring (Self-Validating):

    • Take aliquots every 6 hours.

    • Analyze via Chiral HPLC (Column: Chiralpak AD-H, Eluent: Hexane/IPA 90:10).[1]

    • Stop Condition: When conversion reaches 50%.

  • Separation: Filter off the enzyme.[1] Evaporate volatiles.[1]

    • Result: The Unreacted Alcohol will be (1S,3S)-trans (typically).[1] The Acylated Product will be the ester of the (1R,3R)-trans enantiomer.

    • Purification: Separate via flash chromatography (Silica gel). The alcohol is much more polar than the acetate ester.

Biological Relevance & Mechanism[2][3]

Why this scaffold works:

  • Metabolic Stability: Unlike phenylacetic acid derivatives which are prone to CYP450 oxidation at the ring, the cyclopentyl ring is metabolically "quiet" [1].[1]

  • Conformational Restriction: In peptide mimetics, 1,3-disubstituted cyclopentanes induce a specific curvature that mimics the

    
    -turn of protein backbones, stabilizing secondary structures [2].[1]
    
  • Vector Analysis: The trans-isomer projects substituents at an angle of

    
    , ideal for bridging solvent-exposed regions to deep hydrophobic pockets in Kinase (ATP-site) or GPCR targets.[1]
    

Pathway Visualization: Prostaglandin Mimicry [1]

Pathway Scaffold 3-Hydroxycyclopentyl Acetic Acid Corey Corey Lactone (Prostaglandin Precursor) Scaffold->Corey Structural Analogy Target GPCR Binding (EP/FP Receptors) Scaffold->Target Bioisostere Binding

Figure 2: Relationship between the scaffold and established Prostaglandin signaling precursors.

References
  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[1]

  • Appella, D. H., et al. (1999).[1] Beta-peptide foldamers: robust helix formation in a new family of beta-amino acid oligomers.[1][3] Journal of the American Chemical Society, 121(26), 6206–6212.[1]

  • Wuitschik, G., et al. (2010).[1] Oxetanes as versatile elements in drug discovery and synthesis.[1] Angewandte Chemie International Edition, 49(48), 8900-8935.[1] (Context on sp3 rich scaffolds).

  • Gotor, V. (1999).[1] Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases.[1] Bioorganic & Medicinal Chemistry, 7(10), 2189-2197.[1] (Protocol basis for enzymatic resolution).

Sources

Application Notes & Protocols: Selective Oxidation of 2-[(1R,3R)-rel-3-Hydroxycyclopentyl]acetic Acid Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The conversion of 2-[(1R,3R)-rel-3-Hydroxycyclopentyl]acetic acid to its corresponding ketone, 2-(3-oxocyclopentyl)acetic acid, is a critical transformation in the synthesis of numerous pharmaceutical agents and complex molecules.[1][2][3] This document provides a detailed, field-proven protocol for this oxidation, emphasizing methodological choices that ensure high yield and purity. We focus on the Dess-Martin Periodinane (DMP) oxidation due to its exceptionally mild conditions, high functional group tolerance, and operational simplicity, which are paramount for substrates containing a potentially sensitive carboxylic acid moiety.[4][5][6] An alternative protocol using the Parikh-Doering oxidation is also discussed for contexts where different reagent availability or scalability is a factor.

Introduction: The Strategic Importance of Mild Oxidation

The oxidation of secondary alcohols to ketones is a cornerstone of organic synthesis. However, when the substrate, such as this compound, contains additional functional groups, the choice of oxidant becomes a strategic decision. Aggressive oxidizing agents, such as those used in the Jones oxidation (chromic acid), can lead to unwanted side reactions or degradation of the starting material under harsh acidic conditions.[7][8] Similarly, while effective, activated DMSO methods like the Swern oxidation require cryogenic temperatures and produce malodorous byproducts like dimethyl sulfide, posing practical challenges.[9][10][11]

The ideal methodology for this transformation must be sufficiently reactive to oxidize the secondary alcohol efficiently while being gentle enough to leave the carboxylic acid group untouched. The Dess-Martin Periodinane (DMP) oxidation emerges as a superior choice, offering a robust and reliable reaction at ambient temperature with a straightforward work-up.[5][6]

Recommended Protocol: Dess-Martin Periodinane (DMP) Oxidation

The DMP oxidation utilizes a hypervalent iodine reagent to convert primary and secondary alcohols to aldehydes and ketones, respectively.[5][12] Its key advantages include mild, neutral pH conditions and high chemoselectivity.[4]

Reaction Scheme & Mechanism

The overall transformation is as follows:

Caption: Oxidation of the secondary alcohol to a ketone using DMP.

The reaction proceeds through the formation of a periodinane intermediate via ligand exchange between the alcohol and an acetate group on the DMP reagent. An intramolecular elimination of the α-hydrogen then yields the ketone, acetic acid, and a reduced iodine species.[12] The generation of acetic acid makes the inclusion of a mild, non-nucleophilic base like sodium bicarbonate advisable to prevent any potential acid-catalyzed side reactions.[5]

Detailed Experimental Workflow

Caption: Step-by-step workflow for the DMP oxidation.

Materials & Reagents:

  • This compound (1.0 eq.)

  • Dess-Martin Periodinane (DMP) (1.2-1.5 eq.)

  • Sodium bicarbonate (NaHCO₃) (2.0-3.0 eq.)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate glassware and magnetic stirrer

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.) and sodium bicarbonate (2-3 eq.).

  • Solvent Addition: Add anhydrous dichloromethane (to make a ~0.1 M solution) and stir the resulting suspension at room temperature.

  • Reagent Addition: Add Dess-Martin Periodinane (1.2-1.5 eq.) to the suspension in portions over 5-10 minutes. The reaction is mildly exothermic.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 30-60 minutes. The reaction is typically complete within 2-4 hours.[4]

  • Work-up and Quenching: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether and pour it into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the solid byproducts dissolve and the layers become clear.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes containing 1% acetic acid) to afford the pure 2-(3-oxocyclopentyl)acetic acid.

Quantitative Data Summary
ParameterRecommended Value/ConditionRationale
DMP Stoichiometry 1.2 - 1.5 equivalentsEnsures complete conversion of the starting material.
Base NaHCO₃ (2-3 equivalents)Buffers the acetic acid byproduct, protecting the substrate.[5]
Solvent Anhydrous DichloromethaneCommon, inert solvent for DMP oxidations.[5]
Temperature Room Temperature (~20-25 °C)Simplifies the procedure and avoids cryogenic setups.[4]
Reaction Time 2 - 4 hoursTypical duration for complete conversion.
Typical Yield >90%High efficiency is characteristic of this method.

Alternative Protocol: Parikh-Doering Oxidation

Key Reagents:

  • Sulfur trioxide pyridine complex (SO₃·py) (2.0-3.0 eq.)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0-5.0 eq.)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Brief Procedure:

  • A solution of the alcohol (1.0 eq.) and triethylamine (3-5 eq.) in a mixture of anhydrous DMSO and CH₂Cl₂ is prepared.

  • The solution is cooled to 0 °C.

  • A solution of SO₃·pyridine complex (2-3 eq.) in anhydrous DMSO is added dropwise.

  • The reaction is stirred at 0 °C to room temperature until completion (monitored by TLC).

  • Work-up involves quenching with water, followed by standard extraction, washing, drying, and purification procedures.

This method avoids hypervalent iodine reagents and offers a different reactivity profile that can be beneficial for certain complex substrates.

Conclusion

The oxidation of this compound is most effectively and reliably achieved using the Dess-Martin Periodinane oxidation. The protocol detailed herein is optimized for high yield, purity, and operational simplicity, providing a self-validating system for researchers in drug development and organic synthesis. The mild, non-acidic conditions are ideal for preserving the integrity of the carboxylic acid functionality within the molecule. By understanding the causality behind the choice of reagents and conditions, scientists can confidently apply and adapt this methodology to accelerate their research programs.

References

  • Chemwonders. (2023, March 29). Corey-Kim Oxidation. Named Organic Reactions | Organic Chemistry. [Link]

  • NROChemistry. Corey-Kim Oxidation. [Link]

  • Wikipedia. Corey–Kim oxidation. [Link]

  • Online Organic Chemistry Tutor. Corey-Kim Oxidation. [Link]

  • National Center for Biotechnology Information. Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air. [Link]

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • Chem-Station Int. Ed. (2014, March 24). TEMPO Oxidation. [Link]

  • Organic Chemistry Portal. TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. [Link]

  • Organic-Synthesis.com. Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). [Link]

  • Wikipedia. Dess–Martin oxidation. [Link]

  • Organic Syntheses. 1,2-Benziodoxol-3(1H). [Link]

  • Science of Synthesis. Activated Dimethyl Sulfoxide. [Link]

  • Organic Chemistry Portal. Dess-Martin Oxidation. [Link]

  • Wikipedia. Parikh–Doering oxidation. [Link]

  • Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]

  • YouTube. (2025, November 9). Parikh-Doering oxidation. [Link]

  • Chem-Station Int. Ed. (2014, May 1). Parikh-Doering Oxidation. [Link]

  • ResearchGate. (2010). A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. [Link]

  • Organic Chemistry Portal. Jones Oxidation. [Link]

  • Wikipedia. Swern oxidation. [Link]

  • Organic Chemistry Tutor. Swern Oxidation. [Link]

  • Organic Chemistry Portal. (2019, July 10). Swern Oxidation. [Link]

  • PubChem. 2-(3-oxocyclopentyl)acetic acid (C7H10O3). [Link]

  • PubChem. 2-(3-Oxocyclopentyl)acetic acid. [Link]

  • Organic Chemistry Portal. Swern Oxidation. [Link]

  • Sciencemadness Wiki. (2019, July 11). Jones oxidation. [Link]

  • Organic Chemistry Tutor. Jones Oxidation. [Link]

  • Chemistry Steps. Jones Oxidation. [Link]

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Application Notes and Protocols for the Catalytic Hydrogenation of Hydroxycyclopentyl Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Reducing Hydroxycyclopentyl Acetic Acid Derivatives

The catalytic hydrogenation of hydroxycyclopentyl acetic acid derivatives is a pivotal transformation in synthetic organic chemistry, most notably in the total synthesis of prostaglandins and their analogues.[1][2][3] Prostaglandins are a class of biologically active lipids involved in a wide array of physiological processes, including inflammation, blood pressure regulation, and reproduction.[4] The core structure of many prostaglandins features a cyclopentane ring with two side chains. The stereoselective reduction of a carbonyl group on the cyclopentane ring to a hydroxyl group, while preserving the carboxylic acid or ester functionality of the acetic acid side chain, is a critical step that sets the stereochemistry of the final bioactive molecule.[5][6]

This guide provides a comprehensive overview of the methodologies, mechanistic considerations, and practical protocols for the catalytic hydrogenation of these important synthetic intermediates.

Theoretical Background: Mechanism and Stereochemical Control

Catalytic hydrogenation is a chemical reaction that adds hydrogen across double or triple bonds, or to carbonyl groups, in the presence of a catalyst.[7] The reaction can be broadly classified into two types based on the phase of the catalyst: heterogeneous and homogeneous catalysis.

Heterogeneous Catalysis: This is the more traditional and widely used method in industrial applications, employing a solid catalyst, typically a metal supported on a high-surface-area material, in a liquid or gaseous reaction mixture.[8]

  • Mechanism: The generally accepted Horiuti-Polanyi mechanism for heterogeneous catalysis involves the following steps:

    • Adsorption: The unsaturated substrate (in this case, the cyclopentanone derivative) and molecular hydrogen are adsorbed onto the surface of the metal catalyst.

    • Dissociation: The H-H bond of the adsorbed hydrogen is cleaved, forming metal-hydride species on the surface.

    • Hydrogen Transfer: Stepwise transfer of hydrogen atoms from the catalyst surface to the adsorbed substrate occurs.

    • Desorption: The saturated product (the hydroxycyclopentyl derivative) desorbs from the catalyst surface, regenerating the active site for the next catalytic cycle.

    dot graph "Heterogeneous_Catalysis_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

    Substrate [label="Substrate + H₂"]; Adsorption [label="Adsorption on\nCatalyst Surface"]; H_Dissociation [label="H-H Bond\nCleavage"]; H_Transfer [label="Stepwise Hydrogen\nTransfer"]; Desorption [label="Product\nDesorption"]; Product [label="Product"];

    Substrate -> Adsorption; Adsorption -> H_Dissociation; H_Dissociation -> H_Transfer; H_Transfer -> Desorption; Desorption -> Product; } Caption: General workflow of heterogeneous catalytic hydrogenation.

  • Stereocontrol: The stereochemical outcome of the hydrogenation is determined by the mode of substrate adsorption on the catalyst surface. The hydrogen atoms are typically delivered to the less sterically hindered face of the molecule, leading to a predictable diastereoselectivity.[5]

Homogeneous Catalysis: This method involves a catalyst that is soluble in the reaction medium.[9][10] These catalysts are often organometallic complexes, which allow for fine-tuning of their steric and electronic properties to achieve high levels of stereoselectivity.

  • Mechanism: The mechanism of homogeneous hydrogenation often involves an oxidative addition of hydrogen to the metal center, followed by coordination of the substrate and subsequent migratory insertion of the hydride to the carbonyl group. Reductive elimination then releases the product and regenerates the catalyst.[11]

    dot graph "Homogeneous_Catalysis_Cycle" { graph [splines=true, nodesep=0.5]; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

    Catalyst [label="[M] Catalyst", fillcolor="#EA4335"]; H2_Addition [label="Oxidative Addition\nof H₂", fillcolor="#FBBC05", fontcolor="#202124"]; Dihydride [label="₂ Dihydride\nComplex", fillcolor="#4285F4"]; Substrate_Coordination [label="Substrate\nCoordination", fillcolor="#FBBC05", fontcolor="#202124"]; Complex [label="₂(Substrate)\nComplex", fillcolor="#4285F4"]; Migratory_Insertion [label="Migratory\nInsertion", fillcolor="#FBBC05", fontcolor="#202124"]; Product_Complex [label="(Product)\nComplex", fillcolor="#4285F4"]; Reductive_Elimination [label="Reductive\nElimination", fillcolor="#FBBC05", fontcolor="#202124"];

    Catalyst -> H2_Addition [label=" + H₂"]; H2_Addition -> Dihydride; Dihydride -> Substrate_Coordination [label=" + Substrate"]; Substrate_Coordination -> Complex; Complex -> Migratory_Insertion; Migratory_Insertion -> Product_Complex; Product_Complex -> Reductive_Elimination [label=" - Product"]; Reductive_Elimination -> Catalyst; } Caption: A representative catalytic cycle for homogeneous hydrogenation.

  • Stereocontrol: The use of chiral ligands on the metal center allows for the creation of a chiral environment around the active site, leading to highly enantioselective reductions.[12][13] This is particularly valuable in the synthesis of pharmaceuticals where a single enantiomer is often required.

Experimental Protocols

The choice of catalyst, solvent, pressure, and temperature is crucial for achieving high yield and selectivity in the hydrogenation of hydroxycyclopentyl acetic acid derivatives. The following protocols are generalized based on common practices for the reduction of related substrates.

Protocol 1: Heterogeneous Hydrogenation using Palladium on Carbon (Pd/C)

This is a widely used and robust method for general hydrogenations.

Materials:

  • Hydroxycyclopentyl acetic acid derivative (e.g., methyl 2-(2-oxocyclopentyl)acetate)

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Solvent: Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel (e.g., Parr shaker or autoclave)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Vessel Preparation: Ensure the reaction vessel is clean and dry. Add the hydroxycyclopentyl acetic acid derivative and the solvent to the vessel.

  • Inerting: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove all oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst. The catalyst loading is typically 5-10 mol% relative to the substrate.

  • Hydrogenation: Evacuate the inert gas and pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm). For more challenging reductions, higher pressures may be required.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by techniques such as TLC, GC, or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent to ensure complete recovery of the product. Caution: The used catalyst can be pyrophoric. Do not allow the filter cake to dry completely in the air. Quench the filter cake with water immediately after filtration.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography or crystallization if necessary.

Protocol 2: Stereoselective Homogeneous Hydrogenation using a Ruthenium-BINAP Catalyst

This protocol is suitable for achieving high enantioselectivity in the reduction of the ketone.

Materials:

  • Hydroxycyclopentyl acetic acid derivative

  • [RuCl(p-cymene)((R)-BINAP)]Cl or a similar chiral ruthenium catalyst

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • High-pressure reactor

Procedure:

  • Catalyst Preparation: In a glovebox or under a strictly inert atmosphere, dissolve the chiral ruthenium catalyst in the degassed solvent in the high-pressure reactor.

  • Substrate Addition: Add the hydroxycyclopentyl acetic acid derivative to the reactor.

  • Hydrogenation: Seal the reactor, remove it from the glovebox, and connect it to a hydrogen line. Pressurize the reactor with hydrogen to the desired pressure (often in the range of 10-50 atm).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) with stirring. Monitor the reaction for completion.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Isolation: Remove the solvent under reduced pressure. The crude product can be purified by chromatography to remove the catalyst and any byproducts.

Data Presentation: Comparison of Catalytic Systems

Catalyst SystemTypical SubstratePressure (atm)Temperature (°C)SolventTypical Yield (%)Diastereoselectivity/EnantioselectivityReference
10% Pd/Cγ-keto esters1 - 525EtOH, EtOAc>90Moderate to good diastereoselectivity[6]
Raney NickelCyclopentanones50 - 100100 - 150Isopropanol>95Variable[2]
Ru/CCyclopentane-1,3-dione50160THFHighGood[14]
[Ru(BINAP)]Cl₂β-keto esters1 - 10025 - 80MeOH>95>98% ee[15]
Ni-(R,R)-QuinoxP*γ-keto acids8060TFE>95up to 99.9% ee[13][16][17]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No or slow reaction Inactive catalystUse a fresh batch of catalyst. Ensure proper handling and storage of the catalyst to prevent deactivation.
Catalyst poisoningPurify the starting material to remove potential poisons like sulfur or nitrogen-containing compounds. Increase catalyst loading.
Insufficient hydrogen pressureIncrease the hydrogen pressure. Ensure the system is not leaking.
Poor substrate solubilityChoose a solvent in which the substrate is more soluble. A solvent mixture can also be effective.
Low yield Incomplete reactionIncrease reaction time, temperature, or hydrogen pressure.
Side reactions (e.g., hydrogenolysis)Use a milder catalyst or reaction conditions. For example, use Pd/C instead of PtO₂ to avoid over-reduction.
Poor stereoselectivity Inappropriate catalystFor high stereoselectivity, consider using a homogeneous chiral catalyst.
Steric hindranceThe stereochemical outcome is often dictated by the steric environment of the substrate. Modification of protecting groups may be necessary.

Safety Precautions

Catalytic hydrogenation reactions involve flammable solvents and hydrogen gas under pressure, and some catalysts are pyrophoric.[11] Therefore, strict adherence to safety protocols is essential.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood. Ensure all connections are secure and leak-tested before introducing hydrogen.

  • Pyrophoric Catalysts: Catalysts like Raney Nickel and used Palladium on Carbon can ignite spontaneously upon exposure to air, especially when dry.[11] Always handle these catalysts under an inert atmosphere or as a slurry in a solvent. Used catalyst should be quenched with water immediately after filtration.

  • Pressure Equipment: Use a reaction vessel that is rated for the intended pressure and temperature. Always use a blast shield when working with reactions under pressure.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

By following these guidelines and protocols, researchers can safely and effectively perform the catalytic hydrogenation of hydroxycyclopentyl acetic acid derivatives, a key step in the synthesis of prostaglandins and other valuable molecules.

References

  • Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. (2020). PMC. Available at: [Link]

  • Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. (n.d.). PMC. Available at: [Link]

  • Modern Methods for Asymmetric Hydrogenation of Ketones. (2006). Organic Chemistry Portal. Available at: [Link]

  • Catalytic Hydrogenation of Ketones. (n.d.). Thieme Chemistry. Available at: [Link]

  • A concise and scalable chemoenzymatic synthesis of prostaglandins. (2024). PMC. Available at: [Link]

  • Rh-catalyzed highly enantioselective formation of functionalized cyclopentanes and cyclopentanones. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Albumin-directed stereoselective reduction of 1,3-diketones and β-hydroxyketones to antidiols. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. (2020). ACS Publications. Available at: [Link]

  • New catalytic system for the hydrogenation of ketones. (n.d.). Scilit. Available at: [Link]

  • Nickel-Catalyzed Asymmetric Hydrogenation of γ-Keto Acids, Esters, and Amides to Chiral γ-Lactones and γ-Hydroxy Acid Derivatives. (2022). ACS Publications. Available at: [Link]

  • Synthesis and biological activity of prostaglandin lactones. (n.d.). PubMed. Available at: [Link]

  • Nickel-Catalyzed Asymmetric Hydrogenation of γ‑Keto Acids, Esters, and Amides to Chiral γ‑Lactones and γ‑Hydroxy Acid Derivatives. (2022). ACS Publications. Available at: [Link]

  • Computational Analysis of the Asymmetric Hydrogenation of γ-Ketoacids: Weak Interactions and Kinetics. (2026). PMC. Available at: [Link]

  • 3.5: Syntheses of Prostaglandins from Cyclopentanes. (2021). Chemistry LibreTexts. Available at: [Link]

  • Process for the synthesis of prostaglandin derivatives. (n.d.). Google Patents.
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  • Catalytic stereoselective synthesis of cyclopentanones from donor–acceptor cyclopropanes and in situ-generated ketenes. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. (n.d.). Organic Chemistry: Current Research. Available at: [Link]

  • Pot and time economies in the total synthesis of Corey lactone. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Prostaglandins: a novel synthesis of ±-PGF1αvia cyclopentane-1,3-dione derivatives. (n.d.). Royal Society of Chemistry. Available at: [Link]

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  • Stereoselective Synthesis of Highly Functionalized Bicyclo[2.1.0]pentanes by Sequential [2 + 1] and [2 + 2] Cycloadditions. (2025). PubMed. Available at: [Link]

  • Process for the hydrogenation of a lactone or of a carboxylic acid or an ester having a gamma-carbonyl group. (n.d.). Google Patents.
  • Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation. (2021). YouTube. Available at: [Link]

  • Catalytic hydrogenation. (n.d.). Kaili Catalyst New Materials CO., LTD. Available at: [Link]

Sources

Technical Application Note: Chemo-Enzymatic Asymmetric Synthesis of 2-[(1R,3R)-rel-3-Hydroxycyclopentyl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the asymmetric synthesis of 2-[(1R,3R)-rel-3-hydroxycyclopentyl]acetic acid , a critical chiral scaffold for prostaglandin analogs and GPR109A agonists. Unlike traditional chemical routes that often yield diastereomeric mixtures requiring tedious separation, this guide presents a chemo-enzymatic workflow . We utilize a high-throughput Lipase-catalyzed Kinetic Resolution (LKR) to establish absolute stereochemistry with high enantiomeric excess (>98% ee). The protocol includes substrate preparation, enzymatic screening parameters, scale-up procedures, and analytical validation methods.

Introduction & Strategic Analysis

The 1,3-disubstituted cyclopentane core is a privileged structure in medicinal chemistry. However, establishing the specific (1R, 3R) stereochemistry is synthetically challenging due to the flexibility of the cyclopentane ring and the distance between the two chiral centers.

Retrosynthetic Strategy

Our strategy bypasses the low selectivity of direct chemical reduction by employing Novozym 435 (Candida antarctica Lipase B) . This enzyme exhibits high stereoselectivity for secondary alcohols in cyclic systems, effectively resolving the racemic alcohol intermediate.

Key Advantages:

  • Stereocontrol: Enzymatic recognition ensures high enantiopurity.

  • Scalability: Lipases are immobilized, reusable, and function in organic solvents.

  • Atom Economy: The "slow" reacting enantiomer can be inverted (Mitsunobu) or oxidized/recycled to improve overall yield.

Pathway Visualization

Retrosynthesis Target Target: 2-[(1R,3R)-3-Hydroxycyclopentyl]acetic acid Inter1 Intermediate 1: (1R,3R)-Methyl 2-(3-acetoxycyclopentyl)acetate (Enantiopure) Target->Inter1 Hydrolysis (LiOH) Inter2 Substrate (Racemic): Methyl 2-(3-hydroxycyclopentyl)acetate (cis/trans mixture) Inter1->Inter2 Kinetic Resolution (Novozym 435, Vinyl Acetate) Start Starting Material: 3-Oxocyclopentaneacetic acid Inter2->Start 1. Esterification (MeOH) 2. Reduction (NaBH4)

Figure 1: Retrosynthetic logic flow from the achiral starting material to the enantiopure target.

Experimental Protocols

Reagents and Equipment
Reagent/MaterialGrade/SpecSupplier
3-Oxocyclopentaneacetic acid>97%Sigma-Aldrich / Combi-Blocks
Novozym 435 (CAL-B)ImmobilizedNovozymes / Strem
Vinyl AcetateAnhydrousAcros Organics
Methyl tert-butyl ether (MTBE)HPLC GradeFisher Chemical
Sodium Borohydride (NaBH4)98% PowderSigma-Aldrich
Protocol 1: Substrate Preparation (Reduction & Esterification)

Objective: To prepare the racemic alcohol ester substrate for enzymatic resolution.

Step-by-Step Workflow:

  • Esterification:

    • Dissolve 3-oxocyclopentaneacetic acid (10.0 g, 70.3 mmol) in MeOH (100 mL).

    • Add catalytic H2SO4 (0.5 mL) and reflux for 4 hours.

    • Concentrate in vacuo, neutralize with sat. NaHCO3, and extract with EtOAc.[1]

    • Yield: ~10.5 g of Methyl 2-(3-oxocyclopentyl)acetate (Quant).

  • Chemical Reduction:

    • Dissolve the keto-ester (10.0 g) in MeOH (100 mL) at 0°C.

    • Add NaBH4 (1.1 equiv, 2.6 g) portion-wise over 30 mins. Caution: Gas evolution.

    • Stir at 0°C for 1 hour, then warm to RT for 1 hour.

    • Quench: Add Acetone (10 mL) to destroy excess hydride, then concentrate.

    • Workup: Partition between EtOAc (150 mL) and 1N HCl (50 mL). Wash organic layer with Brine.

    • Outcome: ~10.0 g of Methyl 2-(3-hydroxycyclopentyl)acetate as a mixture of cis and trans diastereomers (approx 1:1 ratio).

Critical Note: Do not separate diastereomers yet. The lipase often exhibits diastereoselectivity as well as enantioselectivity.

Protocol 2: Lipase-Catalyzed Kinetic Resolution

Objective: To selectively acylate the (1R, 3R)-alcohol enantiomer.

Mechanism: Novozym 435 follows the Kazlauskas Rule , typically acylating the (R)-enantiomer of secondary alcohols rapidly, leaving the (S)-enantiomer unreacted.

Procedure:

  • Setup: In a 250 mL round-bottom flask, dissolve the racemic alcohol (10.0 g, 63.2 mmol) in MTBE (150 mL).

  • Acyl Donor: Add Vinyl Acetate (5.0 equiv, 29 mL). Note: Vinyl acetate makes the reaction irreversible by releasing acetaldehyde.

  • Enzyme Addition: Add Novozym 435 (100 wt% relative to substrate, 10.0 g).

  • Incubation: Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Monitor by GC or Chiral HPLC every 2 hours.

    • Target Conversion: Stop reaction at ~45-50% conversion of the specific diastereomer peak.

  • Termination: Filter off the enzyme beads (can be washed and reused).

  • Purification:

    • Concentrate the filtrate.

    • Perform Flash Column Chromatography (Hexane:EtOAc gradient).

    • Fraction A (Fast moving): (1R, 3R)-Methyl 3-acetoxycyclopentylacetate (The Acylated Product).

    • Fraction B (Slow moving): (1S, 3S)-Methyl 3-hydroxycyclopentylacetate (Unreacted Alcohol).

Data Validation:

  • Enantiomeric Excess (ee): >98% for the acetate.

  • Yield: ~40-45% (Theoretical max is 50%).

Protocol 3: Hydrolysis to Target

Objective: To deprotect the ester groups and yield the free hydroxy-acid.

  • Dissolve the chiral acetate (Fraction A) in THF/Water (1:1, 50 mL).

  • Add LiOH·H2O (3.0 equiv).

  • Stir at RT for 4 hours.

  • Acidification: Adjust pH to ~2.0 with 1N HCl.

  • Extraction: Extract with EtOAc (3 x 50 mL).

  • Crystallization: Recrystallize from Et2O/Hexane to obtain pure This compound .

Analytical Quality Control

Chiral HPLC Method

To verify the (1R, 3R) configuration and purity:

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol (90 : 10) with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm.

  • Retention Times (Approx):

    • (1R, 3R)-Isomer: 8.5 min

    • (1S, 3S)-Isomer: 11.2 min

NMR Characterization

1H NMR (400 MHz, CDCl3):

  • δ 4.35 (m, 1H, CH-OH), 2.45 (d, 2H, CH2-COOH), 2.20-1.40 (m, 7H, Ring protons).

  • Diagnostic: The coupling constants of the C3 proton can distinguish cis (pseudo-axial/equatorial relationships) from trans.

Workflow Diagram

Workflow Step1 Step 1: Reduction (NaBH4, MeOH) Yield: Racemic Alcohol Step2 Step 2: Resolution (Novozym 435, MTBE) Time: 24h Step1->Step2 Step3 Step 3: Separation (Flash Chromatography) Step2->Step3 Step4 Step 4: Hydrolysis (LiOH, THF/H2O) Step3->Step4 Acetate Fraction Final Pure Target (1R, 3R) >98% ee Step4->Final

Figure 2: Operational workflow for the chemo-enzymatic synthesis.

References

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Activated Olefins. Tetrahedron, 63(8), 1721-1754.

  • Hernaiz, M. J., et al. (2010). Applications of cis-3-(Hydroxymethyl)cyclopentanol in Asymmetric Synthesis. Benchchem Application Notes.

  • Bondoc, I., et al. (2024).[2] Asymmetric Synthesis of Tertiary α-Hydroxylation-Cyclopentanones. Journal of Organic Chemistry, 89(2).

  • PubChem Compound Summary. (2025). 2-(1-hydroxycyclopentyl)acetic acid and related 1,3-isomers.

  • Burk, M. J., et al. (1999). Practical Asymmetric Synthesis of Chiral Cyclopentanes. Journal of the American Chemical Society.

Sources

Application Notes & Protocols: A Guide to the Efficient Coupling of 2-[(1R,3R)-rel-3-Hydroxycyclopentyl]acetic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful incorporation of 2-[(1R,3R)-rel-3-Hydroxycyclopentyl]acetic acid into peptide sequences using solid-phase peptide synthesis (SPPS). This document offers detailed protocols, explains the underlying chemical principles, and provides troubleshooting strategies to ensure high-yield and high-purity synthesis of modified peptides.

Introduction: The Role of Cyclic Moieties in Peptidomimetics

The field of drug discovery continually seeks novel molecular scaffolds to enhance the therapeutic properties of peptides. Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer advantages such as increased metabolic stability, improved bioavailability, and enhanced receptor affinity and selectivity.[1][2][3] The incorporation of non-natural amino acids and cyclic structures is a key strategy in the design of potent peptidomimetics.[1]

This compound is a unique building block that introduces both a cyclic constraint and a hydroxyl functional group. The cyclopentyl ring system can enforce a specific backbone conformation, potentially leading to higher binding affinity and selectivity for the target receptor. The hydroxyl group offers a site for further chemical modification or can participate in hydrogen bonding interactions within the peptide or with the target protein.

This guide will focus on the practical aspects of coupling this valuable building block during Fmoc-based solid-phase peptide synthesis.

The Chemistry of Peptide Coupling

The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine.[4] In SPPS, this reaction is facilitated by coupling reagents that activate the carboxylic acid of the incoming amino acid (or in this case, this compound), making it more susceptible to nucleophilic attack by the free amine of the resin-bound peptide.[4][5]

The general mechanism involves the formation of a highly reactive intermediate, such as an active ester or an acylphosphonium species, which then readily reacts with the N-terminal amine of the growing peptide chain.[4][5]

Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH (this compound) Activated_Intermediate Activated Intermediate (e.g., O-acylisourea, Active Ester) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., HATU, HBTU) Peptide_Bond_Formation Peptide Bond Formation Activated_Intermediate->Peptide_Bond_Formation Resin_Peptide Resin-Bound Peptide with free N-terminus (H₂N-Peptide-Resin) Resin_Peptide->Peptide_Bond_Formation Coupled_Product Extended Peptide-Resin Peptide_Bond_Formation->Coupled_Product SPPS_Workflow Resin Start with Resin Swell 1. Swell Resin in DMF Resin->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash with DMF Deprotect->Wash1 Couple 5. Add Coupling Solution to Resin Agitate for 1-2 hours Wash1->Couple Prepare_Coupling 4. Prepare Coupling Solution: This compound + HATU + DIPEA in DMF Prepare_Coupling->Couple Monitor 6. Monitor Reaction (e.g., Kaiser Test) Couple->Monitor Monitor->Couple Incomplete, Recouple Wash2 7. Wash with DMF, DCM, MeOH Monitor->Wash2 Reaction Complete Next_Cycle Proceed to Next Coupling Cycle Wash2->Next_Cycle

Figure 2: Solid-Phase Peptide Synthesis Workflow.

Quantitative Data for Coupling
ParameterRecommended ValueRationale
Equivalents of this compound 3-5 eq.Ensures a high concentration to drive the reaction to completion.
Equivalents of Coupling Reagent (e.g., HATU) 3-5 eq.Stoichiometric amount relative to the carboxylic acid for efficient activation.
Equivalents of Base (DIPEA) 6-10 eq.Neutralizes the hexafluorophosphate salt and facilitates the reaction.
Coupling Time 1-2 hoursGenerally sufficient for standard couplings; may need to be extended for sterically hindered residues. [6]
Solvent DMF (amine-free)A polar aprotic solvent that effectively solvates the peptide chain and reagents.

Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and the side-chain protecting groups must be removed.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

  • Cleavage: Treat the resin with a freshly prepared cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash several times. Dry the crude peptide pellet under vacuum.

Characterization and Purification

The purity and identity of the synthesized peptide should be confirmed using analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the crude peptide and to purify the final product. [7][8]A reversed-phase C18 column is typically used with a water/acetonitrile gradient containing 0.1% TFA.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized peptide, verifying the successful incorporation of the this compound moiety. [9]

Troubleshooting

IssuePossible CauseRecommended Solution
Incomplete Coupling (Positive Kaiser Test) Steric hindrance of the cyclic moiety; Inefficient activation.Extend the coupling time to 4-6 hours or overnight. Perform a second coupling with fresh reagents. Use a more powerful coupling reagent like HATU.
Low Yield Incomplete coupling at one or more steps; Premature cleavage from the resin (for 2-CTC resin).Ensure all coupling reactions go to completion. Use a less acidic condition for Fmoc deprotection if using a highly acid-labile resin.
Side Reactions Racemization during activation.Use of additives like HOBt or employing coupling reagents like HATU can suppress racemization. [5][10]

Conclusion

The incorporation of this compound into peptide sequences is a valuable strategy for the development of novel peptidomimetics. By employing robust coupling reagents such as HATU and carefully monitoring the reaction progress, high-quality modified peptides can be synthesized efficiently. The protocols and guidelines presented in these application notes provide a solid foundation for the successful application of this and similar cyclic building blocks in peptide chemistry.

References

  • Amblard, M., et al. (2006). Methods and Protocols of Modern Solid Phase Peptide Synthesis. Molecular Biotechnology, 33, 239-254.
  • Góngora-Benítez, M., et al. (2024). Recent advances in peptide macrocyclization strategies. Chemical Society Reviews. DOI:10.1039/D3CS01066J. Available from: [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. ResearchGate. Available from: [Link]

  • Organic Chemistry. (2023). DCC Coupling With HOBt Activation Mechanism. YouTube. Available from: [Link]

  • S. Y. Han, et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of ChemTech Research, 3(2), 643-653.
  • Polypeptide Group. (2021). Control Strategies for Synthetic Therapeutic Peptide APIs - Part I: Analytical Consideration. Available from: [Link]

  • Aapptec. (n.d.). SYNTHESIS NOTES. Available from: [Link]

  • Kuril, A. K., et al. (2024). Analytical considerations for characterization of generic peptide product: A regulatory insight. Analytical Biochemistry, 694, 115633. DOI: 10.1016/j.ab.2024.115633.
  • World Journal of Advanced Research and Reviews. (2022). Role of peptidomimetics for new drug discovery. Available from: [Link]

  • MDPI. (2019). Short Cationic Peptidomimetic Antimicrobials. Available from: [Link]

  • International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Therapeutic importance of peptidomimetics in medicinal chemistry. Available from: [Link]

  • BioPharmaSpec. (2025). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. Available from: [Link]

  • FLORE. (2022). Peptidomimetic Small-Molecule Inhibitors of 3CLPro Activity and Spike−ACE2 Interaction: Toward Dual. Available from: [Link]

  • ResearchGate. (2015). Characterization of cyclic peptides containing disulfide bonds. Available from: [Link]

  • JACS Directory. (2016). Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin. Available from: [Link]

  • Google Patents. (2008). WO2008080845A1 - Methods for the synthesis of cyclic peptides.
  • Polypeptide Group. (2021). Control Strategies for Synthetic Therapeutic Peptide APIs Part III: Manufacturing Process Considerations. Available from: [Link]

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Application Notes & Protocols: Strategic Protection of the Hydroxyl Moiety in Cyclopentyl Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cyclopentane ring systems are valuable scaffolds in medicinal chemistry, frequently appearing in successful drug candidates and natural products.[1][2] The synthesis of functionalized cyclopentyl acetic acid derivatives often presents a significant challenge: the need to perform selective chemical transformations in the presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) group. This guide provides a detailed examination of protecting group strategies for the hydroxyl moiety, ensuring orthogonality and chemical stability. We will explore the rationale behind selecting optimal protecting groups, provide detailed, validated protocols for their application and removal, and offer expert insights into troubleshooting common synthetic hurdles.

The Strategic Imperative: Orthogonal Protection

In a molecule containing both a hydroxyl and a carboxylic acid, the nucleophilic nature of the alcohol and the acidic proton of the carboxyl group can interfere with many desired reactions (e.g., those involving strong bases, organometallics, or acylating agents).[3] Protecting the hydroxyl group is therefore essential. The core principle guiding this selection is orthogonality .

An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of another, using conditions that do not affect other functional groups or protecting groups.[4][5] For cyclopentyl acetic acid, this means the chosen hydroxyl protecting group must be stable to the conditions required for subsequent reactions and must be removable without cleaving the carboxylic acid or its derivatives (e.g., esters).

Selecting the Optimal Hydroxyl Protecting Group: A Comparative Analysis

The choice of a protecting group is dictated by the planned synthetic route. The most robust and widely used protecting groups for secondary alcohols like the one in hydroxycyclopentyl acetic acid fall into two main categories: Silyl Ethers and Benzyl Ethers.

Silyl Ethers: The Workhorse Protection

Silyl ethers are the most common protecting groups for alcohols due to their ease of formation, general stability, and clean, selective removal.[3] The stability of silyl ethers is directly related to the steric bulk of the substituents on the silicon atom.[6][7]

  • tert-Butyldimethylsilyl (TBDMS or TBS) Ether: This is often the first choice for alcohol protection. It is stable to a wide range of non-acidic reagents, including many oxidizing and reducing agents, and organometallic compounds.[8]

  • Triisopropylsilyl (TIPS) and tert-Butyldiphenylsilyl (TBDPS) Ethers: These are significantly more sterically hindered and thus offer greater stability, particularly towards acidic conditions, compared to TBDMS.[9]

Mechanism of Protection: The alcohol reacts with a silyl chloride (e.g., TBDMS-Cl) in the presence of a base, typically imidazole, in an aprotic solvent like DMF. Imidazole acts as both a base and a catalyst.[10]

Mechanism of Deprotection: The key to the utility of silyl ethers is their lability towards fluoride ion sources. The exceptional strength of the Silicon-Fluoride (Si-F) bond is the thermodynamic driving force for the cleavage.[11] Tetrabutylammonium fluoride (TBAF) is the most common reagent for this purpose.[11][12]

Benzyl (Bn) Ether: Robust and Reliable

The benzyl ether is a classic and highly robust protecting group. It is exceptionally stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents, making it suitable for multi-step syntheses.[13][14]

Mechanism of Protection: Benzyl ethers are typically formed via a Williamson ether synthesis, where the alcohol is deprotonated with a strong base (like sodium hydride, NaH) to form an alkoxide, which then displaces a halide from benzyl bromide (BnBr) or benzyl chloride (BnCl).[15][16] For acid-sensitive substrates, benzyl trichloroacetimidate can be used under acidic conditions.[15]

Mechanism of Deprotection: The defining feature of the benzyl group is its unique removal by catalytic hydrogenolysis.[17][18] Using a palladium catalyst (e.g., Pd/C) and a hydrogen source (H₂ gas or a transfer agent like ammonium formate), the C-O bond is cleaved, regenerating the alcohol and producing toluene as a volatile byproduct.[15][19] This method is extremely mild and selective, leaving most other functional groups untouched.

Other Ether Protecting Groups

While less common for this specific application, other ether-based groups are worth noting:

  • Methoxymethyl (MOM) and Tetrahydropyranyl (THP) Ethers: These are acetal-type protecting groups, generally stable to basic conditions but labile to acid.[20][21][22] Their primary drawback is their high acid sensitivity, which can lead to premature deprotection if acidic reagents are used in subsequent steps.[23][24] THP ethers also introduce a new stereocenter, which can complicate characterization.[25]

Data Presentation: Comparative Overview of Protecting Groups

Protecting GroupProtection ReagentsCommon Deprotection ConditionsStability ProfileAdvantagesDisadvantages
TBDMS TBDMS-Cl, Imidazole, DMFTBAF in THF[11]Stable to base, mild oxidants/reductants. Labile to acid and fluoride.Easy to install/remove, high yields, common.Moderate acid lability.
TIPS / TBDPS TIPS-Cl or TBDPS-Cl, Imidazole, DMFTBAF in THF (slower than TBDMS)[26]More stable to acid than TBDMS.[9]Increased robustness for more demanding syntheses.Slower deprotection, higher cost of reagents.
Benzyl (Bn) NaH, BnBr in THF/DMF[15]H₂, Pd/C in EtOH/MeOH[17]Very stable to acid, base, oxidants, and reductants.Extremely robust, orthogonal to silyl ethers.Incompatible with reactions involving catalytic hydrogenation (e.g., reducing alkenes).[14]
THP Dihydropyran (DHP), cat. PTSA in CH₂Cl₂[21]Acetic acid in THF/H₂O[27]Stable to base, organometallics. Very labile to acid.[23]Inexpensive reagent (DHP).Introduces a new stereocenter, high acid sensitivity.[25]

Experimental Protocols

Protocol 1: TBDMS Protection of a Secondary Alcohol

This protocol is adapted from standard procedures for silyl ether formation.[10]

  • Materials:

    • Hydroxycyclopentyl acetic acid derivative (1.0 eq)

    • tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq)

    • Imidazole (2.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • Under an inert atmosphere (Nitrogen or Argon), dissolve the alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

    • Add TBDMS-Cl (1.2 eq) portion-wise to the stirred solution at room temperature.

    • Stir the reaction mixture for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).

    • Combine the organic extracts and wash with water, followed by brine to remove residual DMF and imidazole.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Benzyl Ether Protection of a Secondary Alcohol

This protocol is based on the Williamson ether synthesis.[15][19]

  • Materials:

    • Hydroxycyclopentyl acetic acid derivative (1.0 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)

    • Benzyl bromide (BnBr, 1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Under an inert atmosphere, suspend NaH (1.5 eq) in anhydrous THF in a flame-dried flask.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of the alcohol (1.0 eq) in anhydrous THF to the NaH suspension.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to ensure complete formation of the alkoxide.

    • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

    • Extract the product with ethyl acetate (3x). Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Protocol 3: TBAF-Mediated Deprotection of a TBDMS Ether

This is a standard and highly effective procedure for silyl ether cleavage.[11][28]

  • Materials:

    • TBDMS-protected alcohol (1.0 eq)

    • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous THF at room temperature under an inert atmosphere.

    • Add the 1.0 M solution of TBAF in THF (1.1 eq) dropwise to the stirred solution.

    • Stir the reaction for 1-4 hours. Monitor the deprotection by TLC.

    • Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the mixture with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the resulting alcohol by flash column chromatography.

Protocol 4: Hydrogenolysis for Benzyl Group Removal

This protocol outlines the standard conditions for palladium-catalyzed hydrogenolysis.[17][29]

  • Materials:

    • Benzyl-protected alcohol (1.0 eq)

    • Palladium on carbon (10% Pd/C, 10-20 mol%)

    • Ethanol (EtOH) or Methanol (MeOH)

    • Hydrogen (H₂) gas source (balloon or Parr hydrogenator)

  • Procedure:

    • Dissolve the benzyl ether (1.0 eq) in a suitable solvent like ethanol or methanol.

    • Carefully add the 10% Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric; handle with care and preferably under a gentle stream of inert gas.

    • Purge the reaction flask with hydrogen gas (or place it on a Parr apparatus).

    • Stir the reaction vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) for 4-24 hours. Monitor by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Celite pad with the catalyst should not be allowed to dry completely as it can ignite in air. Wet the pad with solvent during and after filtration.

    • Rinse the Celite pad with additional solvent.

    • Combine the filtrates and concentrate under reduced pressure to yield the deprotected alcohol, which can be purified further if necessary.

Visualization of Workflows

Decision-Making Workflow for Protecting Group Selection

G start Start: Need to protect -OH on Cyclopentyl Acetic Acid Derivative q1 Will downstream steps involve catalytic hydrogenation? start->q1 q2 Are strong acidic conditions planned? q1->q2  No pg_silyl Choose Silyl Ether (e.g., TBDMS) q1->pg_silyl  Yes q3 Is maximum stability required? q2->q3  No pg_benzyl Choose Benzyl Ether (Bn) q2->pg_benzyl  Yes pg_robust_silyl Consider more robust silyl ether (TIPS, TBDPS) q3->pg_robust_silyl  Yes pg_tbdms TBDMS is likely sufficient q3->pg_tbdms  No

Caption: Decision tree for selecting an appropriate hydroxyl protecting group.

General Synthetic Workflow

G sub Starting Material (Hydroxy Acid) prot Protection (e.g., TBDMS-Cl, Imidazole) sub->prot Step 1 react Desired Reaction (e.g., Esterification, Amide Coupling) prot->react Step 2 deprot Deprotection (e.g., TBAF) react->deprot Step 3 prod Final Product deprot->prod Step 4

Caption: A typical protection-reaction-deprotection synthetic sequence.

Troubleshooting and Expert Insights

  • Incomplete TBDMS Protection: If the protection reaction stalls, ensure all reagents and the solvent (DMF) are strictly anhydrous. For sterically hindered alcohols, gentle heating (40-50 °C) may be required.[10]

  • Low Yields in Benzylation: NaH is highly reactive and moisture-sensitive. Ensure it is fresh and handled under a robust inert atmosphere. If base-sensitive functional groups are present, consider alternative, milder benzylation methods like using benzyl trichloroacetimidate with a catalytic acid.[15]

  • TBAF Deprotection Causes Decomposition: TBAF is basic and can cause side reactions with base-sensitive substrates.[28] If this occurs, buffering the reaction with acetic acid or using acidic deprotection methods like catalytic acetyl chloride in methanol may be beneficial.[30]

  • Sluggish Hydrogenolysis: The activity of Pd/C can vary. Ensure the catalyst is of good quality. The reaction is often sensitive to catalyst poisons, particularly sulfur-containing compounds. If the reaction is slow, increasing catalyst loading or hydrogen pressure can help.[17] Adding a small amount of acid (like AcOH) can sometimes accelerate the cleavage of O-benzyl ethers.[19]

Conclusion

The strategic selection and application of hydroxyl protecting groups are fundamental to the successful synthesis of complex cyclopentyl acetic acid derivatives. Silyl ethers, particularly TBDMS, offer a versatile and mild option suitable for many synthetic routes, while the robust benzyl ether provides stability for more demanding, multi-step sequences. By understanding the principles of orthogonality and the specific reaction conditions for installation and cleavage, researchers can navigate the synthetic challenges posed by bifunctional molecules and efficiently advance their drug discovery and development programs.

References

  • Benzyl Ethers - Protecting Groups . Organic Chemistry Portal. [Link]

  • THP Protecting Group: THP Protection & Deprotection Mechanism . Total Synthesis. [Link]

  • MOM Protecting Group: MOM Protection & Deprotection Mechanism . Total Synthesis. [Link]

  • Methoxymethyl ether . Wikipedia. [Link]

  • Protecting Groups For Alcohols . Master Organic Chemistry. [Link]

  • Tetrahydropyranyl Ethers - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups . ChemRxiv. [Link]

  • A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols . The Journal of Organic Chemistry. [Link]

  • METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP . AdiChemistry. [Link]

  • A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols . Indian Academy of Sciences. [Link]

  • A mild and chemoselective method for the deprotection of tert-butyldimethylsilyl (TBDMS) ethers using iron(III) tosylate as a catalyst . Illinois Wesleyan University. [Link]

  • “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions . PMC. [Link]

  • Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis . ResearchGate. [Link]

  • Protecting group - Orthogonal protection . Wikipedia. [Link]

  • 4.5 Tetrahydropyranyl (THP) and Related Ethers . Kocienski's Protecting Groups. [Link]

  • Protection of Alcohol by Ether . SynArchive. [Link]

  • Alcohol Protecting Groups . University of Windsor. [Link]

  • Deprotection of Silyl Ethers . Gelest Technical Library. [Link]

  • Science About O-Benzyl protecting groups . Atlanchim Pharma. [Link]

  • New cyclopentane derivatives as inhibitors of steroid metabolizing enzymes AKR1C1 and AKR1C3 . PubMed. [Link]

  • α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery . ChemRxiv. [Link]

  • 6.6 Silyl Esters . Kocienski's Protecting Groups. [Link]

  • Systematic Structure-Based Design and Stereoselective Synthesis of Novel Multisubstituted Cyclopentane Derivatives with Potent Antiinfluenza Activity . ACS Figshare. [Link]

  • Hydrogenolysis . ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • tert-Butyldimethylsilyl Ethers . Organic Chemistry Portal. [Link]

  • 1.2 Deprotection: The Concept of Orthogonal Sets . Kocienski's Protecting Groups. [Link]

  • Which silyl or other 'common' protecting groups are stable to HI acidic media? . ResearchGate. [Link]

  • Silyl Esters as Reactive Intermediates in Organic Synthesis . CORE. [Link]

  • What is orthogonal protecting group strategy? . IIT. [Link]

  • Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine . ResearchGate. [Link]

  • 26.02 Silyl Ethers as Protecting Groups . YouTube. [Link]

  • Protecting groups in organic synthesis . A-Level Chemistry. [Link]

  • Regioselective Deprotection of Tert-Butyldimethylsilyl Ethers by Boron Trichloride . Synfacts. [Link]

  • 1 Protecting Group Strategies in Carbohydrate Chemistry . Wiley-VCH. [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis . Journal of Chemical and Pharmaceutical Research. [Link]

  • Appendix 6: Protecting groups . Oxford Learning Link. [Link]

Sources

Application Note: Solvent Selection & Process Engineering for 2-[(1R,3R)-rel-3-Hydroxycyclopentyl]acetic Acid

[2]

Executive Summary

This compound is a bifunctional cyclopentane scaffold containing a secondary hydroxyl group and a carboxylic acid side chain.[1][2] The (1R,3R)-rel stereochemistry denotes the trans-isomer .[2] Unlike the cis-isomer, which spontaneously cyclizes to form a bicyclic lactone (2-oxabicyclo[3.2.1]octan-3-one), the trans-isomer is geometrically constrained, preventing intramolecular lactonization.[2]

This geometric stability shifts the solvent selection strategy from "preventing cyclization" to "maximizing solubility and intermolecular reactivity." This guide provides evidence-based solvent recommendations to overcome the molecule's tendency to "oil out" and to optimize intermolecular esterification, oxidation, and amidation reactions.[2]

Physicochemical Profile & Solubility

Understanding the polarity profile is the foundation of solvent selection.[2][3]

PropertyValue (Approx.)Implication for Solvent Selection
Molecular Weight 144.17 g/mol Low MW, high polarity density.[2][3]
LogP (Predicted) 0.7 – 0.9Moderately polar; lipophilic enough for organic extraction but hydrophilic enough to remain in water at high pH.[2]
pKa (COOH) ~4.76Exists as carboxylate anion at pH > 6.[2]
H-Bond Donors 2 (-OH, -COOH)Strong tendency for intermolecular H-bonding (dimerization).[2]
Physical State Viscous Oil / Low-melting SolidProne to "oiling out" in non-polar solvents.[2]
Solubility Matrix

Data based on structural analogs (e.g., 3-hydroxycyclopentanecarboxylic acid).[2]

Solvent ClassSolubilitySuitabilityNotes
Hydrocarbons (Hexane, Heptane)InsolublePrecipitation Use as an antisolvent to force precipitation of the acid.[2]
Chlorinated (DCM, Chloroform)ModerateReaction Good for oxidation/protection; may require small % MeOH for high concentrations.[2][3]
Ethers (THF, 2-MeTHF, MTBE)HighExcellent 2-MeTHF is the recommended green alternative to THF.[2]
Alcohols (MeOH, IPA)Very HighDissolution Best for storage or transfer; unsuitable for oxidation reactions.[2][3]
Polar Aprotic (DMF, DMSO)Very HighReaction Use only when necessary due to difficult work-up (high boiling point).[2]
Esters (EtOAc, IPM)HighExtraction Standard solvent for aqueous work-up at pH < 3.[2][3]

Solvent Selection Framework

A. For Synthesis & Derivatization

The trans-geometry prevents intramolecular lactonization, allowing the use of polar solvents that might otherwise accelerate cyclization in cis-isomers.[2][3]

Scenario 1: Esterification / Amidation (COOH functionalization)
  • Challenge: The secondary alcohol (-OH) is a competing nucleophile.[2][3]

  • Recommended Solvent: Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF) .[2]

  • Rationale: These aprotic solvents dissolve the starting material and coupling agents (EDC, DCC) while minimizing hydrogen bonding that stabilizes the transition state for intermolecular oligomerization. 2-MeTHF is preferred for "Green Chemistry" compliance and higher boiling point (80°C), allowing faster kinetics than DCM.[2][3]

Scenario 2: Oxidation (OH to Ketone)[1][2]
  • Target: 3-Oxocyclopentylacetic acid.[2]

  • Challenge: Over-oxidation or solubility of oxidants.[2]

  • Recommended Solvent: Acetone (Jones Oxidation) or DCM (Dess-Martin Periodinane).[2][3]

  • Note: Avoid alcohols (MeOH) which will react with oxidants.[2]

Scenario 3: Extraction & Work-up[2]
  • Challenge: Partitioning into the aqueous phase due to the polar -OH and -COOH groups.[2]

  • Recommended Solvent: Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc) .[2]

  • Protocol: The aqueous phase must be acidified to pH ~2 (below pKa) to suppress ionization and drive the molecule into the organic layer.[2][3] Salting out (NaCl saturation) is mandatory to improve recovery yield.[2]

Visual Decision Guide

The following diagram illustrates the logical flow for selecting the appropriate solvent system based on the intended process.

SolventSelectionStartStart: this compoundGoalDefine GoalStart->GoalRxn_COOHReaction: COOH Derivatization(Amidation/Esterification)Goal->Rxn_COOHRxn_OHReaction: OH Oxidation(Ketone Formation)Goal->Rxn_OHWorkupWork-up / IsolationGoal->WorkupSolv_DCMDCM or Chloroform(Standard)Rxn_COOH->Solv_DCMTraditionalSolv_Green2-MeTHF(Green Alternative)Rxn_COOH->Solv_GreenPreferredRxn_OH->Solv_DCMDMP / SwernSolv_AcetoneAcetone(Jones Rgt Compatible)Rxn_OH->Solv_AcetoneAq. OxidantsSolv_EtOAcEtOAc + NaCl(sat)(pH < 2)Workup->Solv_EtOAcPartitioning

Figure 1: Solvent selection decision tree based on reaction type and green chemistry priorities.[2]

Detailed Experimental Protocols

Protocol A: Green Esterification using 2-MeTHF

This protocol demonstrates the protection of the carboxylic acid as a methyl ester, a common first step to isolate the hydroxyl reactivity.[2][3]

Reagents:

  • Substrate: this compound (1.0 equiv)[2]

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) (Anhydrous)[2]

  • Reagent: Trimethylsilyldiazomethane (TMS-CHN2) or MeOH/H2SO4[2]

  • Green Choice: Use MeOH with catalytic H2SO4 in 2-MeTHF to avoid hazardous diazomethane derivatives.[2]

Step-by-Step:

  • Dissolution: Dissolve 1.0 g (6.9 mmol) of the substrate in 10 mL of 2-MeTHF . Note the rapid dissolution compared to Toluene.[2]

  • Addition: Add 2.0 mL of Methanol (MeOH) followed by 50 µL of conc. H2SO4.[2]

  • Reflux: Heat the mixture to 60°C (internal temperature) for 4 hours.

    • Why 2-MeTHF? It forms an azeotrope with water, allowing water removal if a Dean-Stark trap is used, though simple reflux is often sufficient for methyl esters.[2] It separates cleanly from water during workup, unlike THF.[2]

  • Work-up: Cool to room temperature. Add 10 mL of saturated NaHCO3 (aq).

  • Phase Separation: The 2-MeTHF layer will separate on top.[2][3] (Unlike THF, which requires salting out, 2-MeTHF has low water miscibility).[2]

  • Drying: Dry the organic layer over MgSO4, filter, and concentrate.

Protocol B: Efficient Extraction from Aqueous Media

Because of the hydroxyl group, this molecule is prone to remaining in the aqueous phase.[2][3]

Step-by-Step:

  • pH Adjustment: Adjust the aqueous reaction mixture to pH 2.0 using 1M HCl.

    • Critical: Do not go below pH 1.0 if sensitive protecting groups are present.[2]

  • Salting Out: Add solid NaCl until the solution is saturated.

    • Mechanism:[2] This increases the ionic strength, reducing the solubility of the organic substrate (Salting-out effect).[2]

  • Solvent Choice: Use Isopropyl Acetate (IPAc) or EtOAc .[2][3]

    • Why IPAc? It has lower water solubility than EtOAc, resulting in drier extracts and faster phase separation.[2]

  • Extraction: Extract 3 times with solvent volumes equal to 1/3 of the aqueous volume.

  • Wash: Wash combined organics with minimal Brine (saturated NaCl).

Troubleshooting & FAQ

Q: The product is "oiling out" during recrystallization. What solvent should I use? A: This molecule has a low melting point and high polarity.[2][3]

  • Avoid: Pure Hexane or pure Water.[2]

  • Try: A mixture of EtOAc/Heptane (1:3) . Dissolve in minimal warm EtOAc, then slowly add Heptane until cloudy. Cool slowly to -20°C. If it oils out, seed the oil with a crystal if available, or switch to column chromatography.[2]

Q: Can I use DMF for reactions? A: Yes, solubility is excellent.[2][3] However, removing DMF requires aqueous washing which risks product loss due to the molecule's water solubility.[2] If DMF is used, remove it via lyophilization or high-vacuum evaporation rather than aqueous extraction.[2]

Q: Does the "rel" stereochemistry matter for solvent choice? A: Yes. If you possess the cis-isomer (or a mixture), avoid heating in acidic non-polar solvents (e.g., Toluene/pTSA), as this will drive lactonization.[2][3] Since you have the trans-isomer ((1R,3R)-rel), the molecule is stable to lactonization, allowing broader thermal and solvent freedom.[2]

References

  • Compound Data: PubChem. 2-(3-hydroxycyclopentyl)acetic acid.[2] National Library of Medicine.[2] Available at: [Link][2]

  • Solvent Properties: Byrne, F. P., et al. "Tools and techniques for solvent selection: green solvent selection guides."[2][3] Sustainable Chemical Processes 4 (2016): 7. Available at: [Link]

  • Green Chemistry: Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[2][3] Green Chemistry 13 (2011): 854-862.[2] Available at: [Link]

  • Lactonization Kinetics: C. Galli, et al. "Ring closure reactions.[2][3] 23. Kinetics and mechanism of the acid-catalyzed cyclization of gamma-hydroxy acids." Journal of the American Chemical Society.[2] (General reference for hydroxy acid cyclization mechanics).

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[(1R,3R)-rel-3-Hydroxycyclopentyl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEM-SUP-2024-089 Topic: Yield Optimization & Troubleshooting Target Molecule: 2-[(1R,3R)-rel-3-Hydroxycyclopentyl]acetic acid (cis-isomer) CAS Registry Number: 102539-91-3 (Generic/Racemic)

Executive Summary: The "Lactone Trap"

If you are experiencing low yields (typically <40%) or "disappearing" product during workup, the root cause is almost certainly the spontaneous intramolecular cyclization of your target molecule.

The target molecule is a cis-1,3-disubstituted cyclopentane. This geometric arrangement places the hydroxyl group at C3 and the acetic acid side chain at C1 in close proximity. Under acidic or thermal stress, these groups undergo Fischer esterification to form 2-oxabicyclo[3.2.1]octan-3-one (a bridged lactone).

This guide addresses the two primary synthetic routes and how to navigate this equilibrium.

Diagnostic: Which Issue Are You Facing?

SymptomProbable CauseRecommended Module
Product disappears after acidic workup.Lactonization: The acid converted to the neutral lactone and was extracted into the organic layer (or lost if you discarded the organics).Module 1
NMR shows complex mixture of isomers.Poor Stereocontrol: Non-selective reduction of the ketone precursor yielded the trans isomer (which cannot lactonize) mixed with the cis.Module 2
Low purity after distillation/heating.Thermal Degradation: Heat drove the equilibrium toward the lactone.Module 3

Module 1: The Hydrolysis Route (Opening the Lactone)

Scenario: You are synthesizing the target by hydrolyzing the bicyclic lactone (2-oxabicyclo[3.2.1]octan-3-one).

The Mechanism & Failure Point

Hydrolysis using LiOH or NaOH works rapidly to open the ring. However, the resulting carboxylate and alkoxide are stable only in base. Upon acidification (pH < 4) to protonate the carboxylic acid, the thermodynamic equilibrium shifts back toward the lactone.

Workflow Visualization

LactoneEquilibrium Lactone 2-oxabicyclo[3.2.1] octan-3-one (Neutral / Organic Soluble) Intermediate Open Hydroxy-Carboxylate (Salt Form) Lactone->Intermediate NaOH/LiOH (Saponification) Target Target: Hydroxy Acid (Cis-Isomer) Intermediate->Target Careful Acidification (pH 5-6) Target->Lactone Strong Acid (pH < 3) or Heat

Caption: The reversible equilibrium between the stable lactone and the target hydroxy acid.

Protocol Optimization
  • Reagent: Use LiOH·H₂O (2.5 equiv) in THF/H₂O (1:1). Lithium coordinates tightly with the carboxylate, slightly stabilizing the open form.

  • Temperature: Run at 0°C to RT . Do not heat.

  • Workup (The Critical Step):

    • Do NOT acidify to pH 1.

    • Acidify carefully with cold 1M HCl to pH 5–6 .

    • Saturate the aqueous phase with NaCl (salting out).

    • Extract immediately with Ethyl Acetate/Isopropanol (3:1) . The isopropanol helps extract the polar acid without requiring extremely low pH.

    • Alternative: Isolate as the sodium salt (lyophilization) if the downstream application permits.

Module 2: The Reduction Route (From Ketone)

Scenario: You are reducing 3-oxocyclopentylacetic acid (or its ester) and getting low diastereomeric ratios (dr).

The Stereochemistry Challenge

Standard reducing agents like NaBH₄ are small and attack the ketone from both faces, typically yielding a 1:1 to 2:1 mixture of cis (target) and trans isomers.

Protocol Optimization

To favor the cis-isomer (1R,3R-rel), you must direct the hydride attack to the face opposite the acetic acid side chain.

Option A: Steric Control (Chemical) Use a bulky hydride donor like L-Selectride® (Lithium tri-sec-butylborohydride) at -78°C.

  • Mechanism: The bulky acetic acid side chain blocks the "top" face. The bulky Selectride reagent is forced to attack from the "bottom" (trans to the side chain), pushing the resulting hydroxyl group "up" (cis to the side chain).

  • Expected dr: >90:10 (cis:trans).

Option B: Enzymatic Reduction (Biological) For high enantiopurity (e.g., specifically 1R,3R, not just racemic cis), use Ketoreductases (KREDs).

  • Enzyme: Screen KRED-P1 or ADH-A variants.

  • Cofactor: NADPH recycling system (GDH/Glucose).

  • Advantage: Enzymes can distinguish the enantiotopic faces of the ketone, setting both stereocenters simultaneously if dynamic kinetic resolution (DKR) conditions are used.

Module 3: Purification & Isolation

Issue: The product degrades during purification.

Troubleshooting Table
MethodRisk LevelRecommendation
Distillation CRITICAL AVOID. Heat promotes rapid lactonization.
Silica Column HIGH Acidic silica promotes lactonization. Pre-treat silica with 1% Et₃N to neutralize. Use MeOH/DCM gradients.
Recrystallization LOW Best method. Crystallize from EtOAc/Hexane or Diisopropyl ether .
Lyophilization SAFE Recommended for final isolation to remove water without heat.

Frequently Asked Questions (FAQs)

Q: I acidified my reaction to pH 1 and extracted with ether, but the NMR looks like the starting material. Why? A: You likely re-formed the lactone (2-oxabicyclo[3.2.1]octan-3-one). Check the IR spectrum. A carbonyl stretch at ~1770 cm⁻¹ indicates a


-lactone. The open acid acid would show a stretch at ~1710 cm⁻¹ . To fix this, treat the material with NaOH to re-open the ring, then follow the "Careful Acidification" protocol in Module 1.

Q: Can I protect the hydroxyl group to prevent lactonization? A: Yes. This is a robust strategy. After reduction/hydrolysis, treat the crude mixture (while still basic) with TBS-Cl or MOM-Cl . The protected alcohol cannot attack the carboxylic acid. This allows for standard acidic workups.

Q: Why does the "rel" designation matter? A: "rel" implies you have a racemate of the diastereomer where the substituents are cis. If you need the specific (1R,3R) enantiomer for drug development, chemical reduction will only give you the racemate. You must use Chiral HPLC or Enzymatic Resolution (Lipase hydrolysis of the ester) to separate the enantiomers.

References

  • Lactone-Acid Equilibrium

    • Title: Rates of hydrolysis in bicyclic and monocyclic compounds.[1]

    • Source: Chemistry Stack Exchange / Standard Organic Mechanisms.
    • URL:

  • Stereoselective Reduction

    • Title: Highly Stereoselective Synthesis of a Compound Collection Based on the Bicyclic Scaffolds.
    • Source: MDPI (Molecules).
    • URL:

  • Enzymatic Routes

    • Title: Biocatalytic synthesis of chiral cyclic -oxoesters.
    • Source: Politecnico di Milano / IRIS.
    • URL:

  • Compound Data

    • Title: 2-Oxabicyclo[3.2.1]octan-3-one (PubChem CID 12803676).[2]

    • Source: National Institutes of Health (NIH).[3]

    • URL:

Sources

Technical Support Center: Purification of 2-[(1R,3R)-rel-3-Hydroxycyclopentyl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-876605-24-2 Status: Active Topic: Recrystallization & Diastereomeric Enrichment Compound Class: Chiral Hydroxy-Carboxylic Acids

Executive Summary

This guide addresses the purification of 2-[(1R,3R)-rel-3-Hydroxycyclopentyl]acetic acid (CAS 876605-24-2).[1] As a polar intermediate featuring both a hydroxyl group and a carboxylic acid on a flexible cyclopentane ring, this molecule presents specific purification challenges: oiling out (liquid-liquid phase separation), diastereomeric impurity persistence (cis/trans separation), and solvate formation .

The protocols below prioritize the removal of the cis-isomer and process-related impurities using a solubility-driven thermodynamic control strategy.

Part 1: The Core Protocol (Standard Operating Procedure)

For the purification of crude this compound, the Ethyl Acetate (EtOAc) / n-Heptane system is the industry standard for balancing recovery yield with diastereomeric rejection.

Reagents & Equipment
  • Solvent A (Good Solvent): Ethyl Acetate (HPLC Grade)

  • Solvent B (Anti-Solvent): n-Heptane (or n-Hexane)

  • Equipment: Jacketed glass reactor or round-bottom flask with overhead stirring (magnetic stirring is discouraged for scales >10g due to oiling risks).

Step-by-Step Methodology
  • Dissolution (Solvation Phase):

    • Charge crude solid into the reactor.

    • Add EtOAc (3.0 - 4.0 vol) relative to the mass of the crude (e.g., 3 mL per 1 g).

    • Heat to 60–65°C . The solution should be clear. If solids persist, add EtOAc in 0.5 vol increments. Do not exceed 70°C to prevent thermal degradation or esterification.

  • Nucleation (The Critical Step):

    • Cool the solution slowly to 45–50°C .

    • Seeding: Add 0.5–1.0 wt% of pure seed crystals. Hold temperature for 30–60 minutes to allow a "seed bed" to establish.

    • Technical Note: If no seed is available, scratch the glass wall or withdraw a small aliquot, evaporate it to induce crusting, and return it to the pot.

  • Anti-Solvent Addition:

    • While maintaining 45–50°C, add n-Heptane (2.0 - 3.0 vol) dropwise over 1–2 hours.

    • Caution: Adding anti-solvent too fast will cause the product to "crash out" as an oil or amorphous solid, trapping impurities.

  • Crystallization & Aging:

    • Cool the slurry to 0–5°C over a period of 4–6 hours (Linear cooling rate: ~10°C/hour).

    • Agitate at 0–5°C for at least 2 hours to maximize yield (Ostwald Ripening).

  • Isolation:

    • Filter the white crystalline solid.

    • Wash the cake with cold 1:1 EtOAc/Heptane .

    • Dry under vacuum at 40°C until constant weight.

Part 2: Troubleshooting & FAQs

Category A: Phase Separation Issues (Oiling Out)

Q: My product separates as a sticky oil at the bottom of the flask instead of crystals. Why? A: This is "oiling out" (liquid-liquid phase separation), common with hydroxy-acids. It occurs when the temperature drops below the saturation point of the oil phase before it drops below the melting point of the crystal.

  • Immediate Fix: Re-heat the mixture until the oil redissolves (clear solution). Add more EtOAc (Good Solvent) to shift the phase diagram. Increase the seed load and cool much slower.

  • Root Cause: The solvent mixture is too non-polar (too much Heptane) or the concentration is too high.

Q: Can I use a different solvent system if EtOAc/Heptane fails? A: Yes. If oiling out persists, switch to a system with higher polarity or better hydrogen bonding capacity:

  • Alternative 1: Isopropyl Acetate (IPAc) / Heptane . IPAc has a higher boiling point, allowing for better thermal control.

  • Alternative 2: Methyl tert-butyl ether (MTBE) (Single solvent). Dissolve hot (reflux), then cool.[2] MTBE often crystallizes acids well but yield may be lower.

  • Alternative 3: Acetonitrile (ACN) (Single solvent). Good for highly polar impurities, but requires cooling to -10°C for good yield.

Category B: Purity & Diastereomers[1][3][4][5]

Q: The NMR shows 5-10% of the cis-isomer remaining. How do I remove it? A: The cis-isomer typically has higher solubility than the trans-isomer (1R,3R) in non-polar media due to intramolecular H-bonding.

  • Strategy: Perform a "slurry swish" (trituration) rather than a full recrystallization. Suspend the solid in 10 volumes of 5% EtOAc in Heptane and stir at 50°C for 4 hours, then cool and filter. This preferentially dissolves the surface impurities and the more soluble cis-isomer without the yield loss of full dissolution.

Q: My crystals are clumping and trapping mother liquor. A: This indicates agglomeration due to rapid cooling or lack of agitation.

  • Solution: Increase the stirring speed during the cooling ramp. Ensure the cooling rate is strictly linear (not exponential).

Part 3: Process Visualization

Workflow Diagram: Recrystallization Logic

RecrystallizationWorkflow Start Crude this compound Dissolve Dissolve in EtOAc (3-4 vol) @ 60-65°C Start->Dissolve CheckClear Is Solution Clear? Dissolve->CheckClear Filter Hot Filtration (Remove Insolubles) CheckClear->Filter No (Haze) Seed Cool to 45°C & Seed (1 wt%) CheckClear->Seed Yes Filter->Seed AntiSolvent Add n-Heptane (2-3 vol) slowly Seed->AntiSolvent Cooling Linear Cool to 0-5°C (4-6 hrs) AntiSolvent->Cooling Isolate Filter & Wash (Cold 1:1 Mix) Cooling->Isolate

Caption: Standard workflow for the purification of hydroxy-cyclopentyl acetic acid derivatives.

Decision Tree: Troubleshooting Oiling Out

Troubleshooting Problem Problem: Product Oils Out CheckTemp At what temp does oil form? Problem->CheckTemp HighTemp > 40°C (Hot) CheckTemp->HighTemp LowTemp < 20°C (Cold) CheckTemp->LowTemp Action1 Too much Anti-Solvent. Re-heat, add EtOAc. HighTemp->Action1 SeedCheck Did you seed? LowTemp->SeedCheck Action2 Supersaturation too high. Re-heat, dilute with EtOAc. SeedCheck->Action2 Yes Action3 Must Seed at 45°C. Oiling is kinetic issue. SeedCheck->Action3 No

Caption: Diagnostic logic for resolving liquid-liquid phase separation (oiling out).

Part 4: Data Summary & Specifications

ParameterSpecification / Guideline
Target Polymorph Crystalline Solid (Avoid Amorphous)
Solvent Ratio EtOAc : Heptane (1 : 0.7 to 1 : 1 v/v final)
Dissolution Temp 60°C – 65°C
Nucleation Temp 45°C – 50°C
Cooling Rate 10°C per hour (Critical to avoid oiling)
Expected Yield 75% – 85% (First Crop)
Diastereomeric Excess >98% de (Target)

References

  • LibreTexts Chemistry. (2023). Recrystallization Principles and Solvent Selection. Retrieved from [Link]

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.

Sources

Troubleshooting low enantiomeric excess in 2-[(1R,3R)-rel-3-Hydroxycyclopentyl]acetic acid production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common issues leading to low enantiomeric excess (e.e.) in the synthesis of 2-[(1R,3R)-rel-3-Hydroxycyclopentyl]acetic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve high enantioselectivity and reproducible results.

Troubleshooting Guide: Low Enantiomeric Excess

This section provides a systematic, question-and-answer approach to diagnosing and resolving low enantiomeric excess in your synthesis.

Q1: My enantiomeric excess is low or inconsistent. Where should I start my investigation?

A1: The first and most critical step is to rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1][2] An inaccurate or unoptimized method can provide misleading e.e. values.[1]

Key aspects to verify include:

  • Resolution: Ensure baseline separation of the enantiomer peaks, with a resolution value (Rs) greater than 1.5. Poor separation can lead to inaccurate integration and, consequently, incorrect e.e. values.

  • Accuracy and Precision: Confirm that your method provides consistent and true values.[1] This can be done by repeatedly injecting a known standard to check for reproducibility (precision) and by analyzing a sample of known enantiomeric composition to check for trueness (accuracy).

  • Linearity: The detector response should be linear across a range of concentrations for both enantiomers. This is crucial for accurately quantifying a minor enantiomer in the presence of a major one.[1]

Actionable Step: Prepare a true racemic sample of your product and inject it. The analysis should yield a 50:50 ratio of enantiomers. If it deviates significantly, your analytical method is likely inaccurate and requires optimization before you can trust any experimental results.

Q2: I've confirmed my analytical method is accurate, but my e.e. is still low. Could my reagents or catalyst be the problem?

A2: Absolutely. The purity and integrity of your starting materials, catalyst, and solvents are paramount for achieving high enantioselectivity.

  • Substrate Purity: Impurities in the starting prochiral ketone can interfere with the catalyst, either by poisoning it or by competing for the active sites, leading to a reduction in enantioselectivity.

  • Catalyst Quality: The chiral catalyst or ligand is the heart of the asymmetric transformation.

    • Purity: Ensure the chiral ligand or catalyst is of high enantiomeric and chemical purity. Even small amounts of the opposite enantiomer of the ligand can lead to the formation of the undesired product enantiomer, drastically reducing the overall e.e.

    • Activity & Stability: Catalysts can degrade over time due to exposure to air, moisture, or light. A partially decomposed or inactive catalyst will result in poor performance. It is often advisable to synthesize or procure a fresh batch of catalyst and characterize it thoroughly.[1]

  • Solvent and Additive Quality: Solvents must be anhydrous and degassed. Water or oxygen can deactivate many sensitive organometallic catalysts. Similarly, any additives used in the reaction must be of high purity.

Actionable Step: Purify your substrate via distillation, recrystallization, or column chromatography.[1] Use freshly distilled, anhydrous, and degassed solvents. If catalyst degradation is suspected, source or synthesize a new batch and store it under an inert atmosphere.

Q3: My reagents are pure, but the enantioselectivity is still suboptimal. How do reaction conditions affect the outcome?

A3: Reaction conditions are critical variables that must be carefully optimized. The transition state energies of the two competing diastereomeric pathways are often very close, and small changes in conditions can significantly influence which pathway is favored.

  • Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature generally increases enantioselectivity by better differentiating the small energy gap between the diastereomeric transition states. However, this also slows down the reaction rate. A temperature screening is essential to find the optimal balance.

  • Concentration (Catalyst Loading): The concentration of the catalyst can impact enantioselectivity. In some systems, higher catalyst loadings can lead to the formation of less selective catalyst aggregates or dimers, resulting in a lower e.e.[1] It is advisable to screen a range of catalyst loadings to find the optimal concentration.

  • Reaction Time: Allowing a reaction to proceed for too long can sometimes lead to racemization of the product, especially if the reaction conditions can facilitate it. Monitor the reaction progress over time to determine the point of maximum e.e. and yield.

Table 1: Illustrative Effect of Temperature on Enantiomeric Excess

Temperature (°C)Reaction Time (h)Conversion (%)Enantiomeric Excess (%)
254>9985
012>9992
-20249597
-404880>99

Note: Data is hypothetical and for illustrative purposes.

Troubleshooting Workflow

For a systematic approach to diagnosing low e.e., follow the decision tree below.

TroubleshootingWorkflow cluster_1 cluster_2 cluster_3 Start Start: Low e.e. Observed Step1 Step 1: Validate Analytical Method (Chiral HPLC/GC) Start->Step1 Step2 Step 2: Scrutinize Reagents & Catalyst Step1->Step2 Method Validated S1_Check Is Resolution (Rs) > 1.5? Step1->S1_Check Step3 Step 3: Evaluate Reaction Conditions Step2->Step3 Reagents Pure S2_Substrate Substrate Purity Check Step2->S2_Substrate End Resolution: High e.e. Achieved Step3->End Conditions Optimized S3_Temp Optimize Temperature Step3->S3_Temp S1_Check->Step2 Yes S1_Optimize Optimize Separation Method (Column, Mobile Phase, Temp.) S1_Check->S1_Optimize No S1_Optimize->Step1 S2_Catalyst Catalyst Quality Check S2_Substrate->S2_Catalyst Pure S2_Purify Purify Substrate (e.g., Recrystallization) S2_Substrate->S2_Purify Impure S2_Solvent Solvent Quality Check S2_Catalyst->S2_Solvent High Quality S2_NewCat Procure/Synthesize Fresh Catalyst S2_Catalyst->S2_NewCat Questionable S2_Solvent->Step3 High Quality S2_DrySolv Use Freshly Distilled/ Anhydrous Solvent S2_Solvent->S2_DrySolv Poor Quality S2_Purify->S2_Substrate S2_NewCat->S2_Catalyst S2_DrySolv->S2_Solvent S3_Conc Screen Catalyst Loading S3_Temp->S3_Conc S3_Time Monitor Reaction Profile S3_Conc->S3_Time S3_Time->End

Caption: Troubleshooting Decision Tree for Low Enantiomeric Excess.

Frequently Asked Questions (FAQs)

Q: What are the common synthetic strategies for producing this compound with high e.e.?

A: There are two primary strategies:

  • Asymmetric Synthesis: This involves the enantioselective reduction of a prochiral cyclopentenone precursor.[3] Catalytic methods, such as asymmetric hydrogenation using chiral transition metal complexes (e.g., Ru-BINAP) or reductions with chirally modified hydrides (e.g., CBS reduction, BINAL-H), are commonly employed.[4][5][6] These methods build the desired stereocenters directly.

  • Chiral Resolution: This approach starts with a racemic mixture of the hydroxy acid or a precursor. The racemate is reacted with a chiral resolving agent to form a pair of diastereomeric salts.[7][8] These diastereomers have different physical properties (like solubility) and can be separated by crystallization or chromatography.[9][10] Afterward, the resolving agent is removed to yield the desired enantiomer. While effective, this method has a maximum theoretical yield of 50% for the desired enantiomer unless the undesired enantiomer can be racemized and recycled.[7]

Q: How is the enantiomeric excess of a chiral carboxylic acid like this one typically determined?

A: The most common and reliable methods are chromatographic.[2]

  • Chiral HPLC: This is the gold standard. The carboxylic acid is often derivatized first (e.g., to a methyl ester or an amide) to improve its chromatographic behavior. The derivative is then analyzed on a chiral stationary phase (CSP) column that can differentiate between the two enantiomers.

  • Chiral GC: Similar to HPLC, this method also typically requires derivatization to make the analyte volatile. It is also a highly accurate method.

  • NMR Spectroscopy with Chiral Shift Reagents: In some cases, NMR spectroscopy can be used. A chiral lanthanide shift reagent is added to the sample, which forms diastereomeric complexes with the enantiomers. This can induce different chemical shifts for corresponding protons in the two enantiomers, allowing for their integration and the calculation of e.e.

Q: Can the choice of reducing agent significantly impact the stereochemical outcome?

A: Yes, profoundly. In asymmetric reductions of the precursor ketone, the choice of the chiral ligand or modifier on the reducing agent dictates the facial selectivity of the hydride attack. For example, using (R)-BINAP in a ruthenium-catalyzed hydrogenation will typically yield one enantiomer of the alcohol, while using (S)-BINAP will produce the other.[3] Similarly, stoichiometric reagents like Alpine Borane or BINAL-H rely on the chirality of the ligands (α-pinene and BINOL, respectively) to control the stereochemistry.[4][5]

Experimental Protocols

Protocol 1: General Procedure for Chiral HPLC Analysis

This protocol provides a general workflow for determining the e.e. of this compound. Note: Specific conditions must be optimized for your exact derivative and column.

  • Derivatization (Esterification):

    • Dissolve ~5 mg of the chiral acid sample in 1 mL of anhydrous methanol.

    • Add 2-3 drops of concentrated sulfuric acid.

    • Heat the mixture at 60°C for 2-4 hours, monitoring by TLC for the disappearance of the starting acid.

    • Cool to room temperature, neutralize carefully with saturated sodium bicarbonate solution.

    • Extract the methyl ester with ethyl acetate (3 x 2 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Sample Preparation:

    • Dissolve the crude methyl ester in the mobile phase (e.g., hexane/isopropanol mixture) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Instrument: Standard HPLC system with a UV detector.

    • Column: A chiral stationary phase column suitable for separating enantiomers (e.g., Chiralcel OD-H, Chiralpak AD-H).

    • Mobile Phase: Typically a mixture of hexane and isopropanol. The ratio needs to be optimized to achieve baseline separation (e.g., 90:10 hexane:isopropanol).

    • Flow Rate: ~1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 210 nm).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the prepared sample.

    • Identify the two peaks corresponding to the enantiomers.

    • Integrate the peak areas (Area1 and Area2).

    • Calculate the enantiomeric excess using the formula: e.e. (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100

References

  • BenchChem. (n.d.). Troubleshooting low enantiomeric excess in asymmetric catalysis.
  • Wikipedia. (2023). Enantioselective reduction of ketones. In Wikipedia.
  • Joyce, L. A., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society.
  • Singh, V. K. (2004). Enantioselective Reduction of Ketones. Organic Reactions.
  • University of Liverpool. (n.d.). Enantioselective Reduction of Ketones.
  • Joyce, L. A., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Amanote Research.
  • Joyce, L. A., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society.
  • Singh, V. K. (2004). Enantioselective Reduction of Ketones. Semantic Scholar.
  • Kawanami, Y., et al. (2018).
  • Canary, J. W., et al. (2019). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers (RSC Publishing).
  • Takai, Y., et al. (2006).
  • Periasamy, M. (n.d.).
  • University of Rochester. (n.d.). Asymmetric reactions_synthesis.
  • Wikipedia. (2023). Chiral resolution. In Wikipedia.
  • Google Patents. (n.d.).
  • Bhowmik, S. (2020). Asymmetric synthesis Introduction enantiomeric excess. Slideshare.
  • LibreTexts Chemistry. (2019). 6.
  • Illinois Institute of Technology. (n.d.). Concise Introduction to Asymmetric Synthesis.
  • University of W
  • chemeurope.com. (n.d.). Chiral resolution.
  • Jagiellońskie Centrum Innowacji. (2014). Asymmetric synthesis of all four stereoisomers of 1-amino-3-hydroxy-cyclopentane-1-carboxylic acid.
  • PubChem. (n.d.). 2-[(1R,2S)-3-oxo-2-[(Z)-5-[(2R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypent-2-enyl]cyclopentyl]acetic acid.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). The first synthesis of both enantiomers of 2-hydroxycyclobutanone acetals by enzymatic transesterification: Preparation of (R)-(+)-2- benzyloxycyclobutanone and its antipode.

Sources

Resolving solubility issues of 2-[(1R,3R)-rel-3-Hydroxycyclopentyl]acetic acid in aqueous media

[1][2]

Executive Summary & Diagnostic Phase

Compound Profile: 2-[(1R,3R)-rel-3-Hydroxycyclopentyl]acetic acid (CAS: 876605-24-2) is a bifunctional chiral building block containing a polar carboxylic acid head group and a secondary hydroxyl group on a lipophilic cyclopentane core.[1][2][3]

The Core Problem: Users frequently report precipitation or "oiling out" when introducing this compound into aqueous media (PBS, cell culture media).[1][2][4] This is rarely a fundamental insolubility issue but rather a pH-dependent ionization failure .[1][2][4]

Diagnostic Checklist: Before altering your protocol, answer these three questions:

  • What is the final pH? If pH < 5.5, the compound exists primarily as a protonated, lipophilic free acid.[1][2][4]

  • What is the counter-ion? Are you using the free acid or a pre-formed salt?

  • Is the solution cold? The crystal lattice energy of the rel-diastereomer can be significant; cold buffers impede dissolution.[2][4]

Technical Troubleshooting & Protocols

Issue 1: "The compound floats or forms a sticky residue in PBS."

Root Cause: The pKa of the carboxylic acid moiety is approximately 4.85 .[1][2][4][5][6] In standard PBS (pH 7.4), the compound should ionize.[1][2][4] However, if added as a solid free acid to a small volume, the local pH drops rapidly, forcing the compound back into its insoluble protonated state.[1][2][4]

Solution: The "Reverse-Buffering" Protocol Do not add solid acid directly to the buffer.[1][4] Instead, pre-ionize the compound.[1][2][4]

Step-by-Step Protocol:

  • Weigh the target amount of this compound.

  • Dissolve in a minimal volume of 100 mM NaOH (or KOH).

    • Stoichiometry: Use 1.05 equivalents of base relative to the acid.[1][4]

    • Observation: The solid should dissolve rapidly to form the clear carboxylate salt.[1][2][4]

  • Dilute this concentrate into your final buffer (PBS, HEPES).[1][2][4]

  • Verify pH: Ensure the final solution remains at pH > 6.0 to prevent reprecipitation.

Expert Insight: The hydroxyl group at the C3 position aids solubility via hydrogen bonding, but it cannot overcome the lipophilicity of the cyclopentyl ring without the ionization of the carboxylic acid .[1][2][4]

Issue 2: "I need a high-concentration stock (>50 mM) for cellular assays."

Root Cause: Aqueous buffers have limited capacity to shield the hydrophobic cyclopentyl core at high concentrations, leading to micellar aggregation or precipitation.[1][2][4]

Solution: The Organic Co-Solvent System Use a water-miscible organic solvent to disrupt the crystal lattice before aqueous dilution.[4]

Co-SolventMax Rec.[1][2][4] Conc. (Stock)Biological CompatibilityNotes
DMSO > 100 mMHighPreferred.[1][4] Freeze-thaw stable.[1][2][4]
Ethanol ~ 50 mMModerateVolatile.[1][2][4] Keep tightly sealed.
DMF > 100 mMLowToxic to sensitive cell lines.[1][2][4] Avoid if possible.

Workflow Diagram:

StockPreparationStartSolid Compound(Free Acid)DecisionTarget Conc.> 10 mM?Start->DecisionRouteAAqueous Route(Low Conc.)Decision->RouteANoRouteBOrganic Route(High Conc.)Decision->RouteBYesStepA1Dissolve in 1.05 eq NaOHRouteA->StepA1StepB1Dissolve in 100% DMSORouteB->StepB1StepA2Dilute with Buffer(pH > 6.5)StepA1->StepA2EndClear SolutionReady for AssayStepA2->EndStepB2Dilute 1:1000 into MediaStepB1->StepB2StepB2->End

Figure 1: Decision tree for selecting the optimal solubilization pathway based on concentration requirements.

Frequently Asked Questions (FAQs)

Q: Can I autoclave the stock solution? A: No. While the cyclopentyl core is stable, the acetic acid side chain and secondary alcohol can undergo esterification or oxidation under high heat and pressure.[1][2][4] Use 0.22 µm sterile filtration (PES or PVDF membranes) instead.[1][2][4]

Q: Why does my solution turn cloudy when I add the DMSO stock to the media? A: This is "solvent shock."[2][4] You likely added a large volume of DMSO stock quickly to cold media.[1][2][4]

  • Fix: Vortex the media while slowly adding the DMSO stock. Ensure the final DMSO concentration is < 0.5% (v/v) to avoid cytotoxicity and compound precipitation.[1][2][4]

Q: Does the stereochemistry ((1R,3R)-rel) affect solubility? A: Yes. Different diastereomers pack differently in the solid state.[1][2][4] The trans-relationship (implied by (1R,3R) on a 1,3-substituted ring) often results in a more compact crystal lattice than the cis-isomer, requiring more energy (heat/sonication) to break initially .[1][2][4]

Stability & Storage

  • Solid State: Store at -20°C under desiccant. Hydroscopic nature may cause clumping.[1][2][4]

  • DMSO Stock: Stable at -20°C for up to 6 months.[1][2][4] Avoid repeated freeze-thaw cycles; aliquot into single-use vials.

  • Aqueous Solution: Prepare fresh. If storage is necessary, keep at 4°C for < 24 hours. The free acid is prone to microbial degradation in non-sterile water.[1][2][4]

References

  • ChemBK. (2024).[1][2][4] Cyclopentylacetic acid - Physico-chemical Properties and pKa Data.Link[1][2][4]

  • PubChem. (2024).[1][2][4][7] Cyclopentylacetic acid | C7H12O2 | CID 71606.[1][2][4][6][7] National Library of Medicine.[1][2][4] Link

  • BenchChem. (2024).[1][2][4] this compound - Product Specifications.Link[1][2][4]

Preventing decarboxylation during the heating of cyclopentyl acetic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Guide Objective: To provide researchers, scientists, and drug development professionals with a comprehensive technical resource for preventing unwanted decarboxylation of cyclopentyl acetic acid derivatives during synthetic steps involving heat. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a problem for my cyclopentyl acetic acid derivative?

Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂).[1] For scientists working with cyclopentyl acetic acid derivatives, this is a significant side reaction during heating, as it leads to the formation of an undesired cyclopentylmethyl byproduct and results in lower yields of the target molecule. While simple alkyl carboxylic acids like this are generally stable, elevated temperatures can promote this unwanted reaction.[2][3]

Q2: My reaction is giving a low yield. How do I know if decarboxylation is the culprit?

There are several key indicators of decarboxylation:

  • Gas Evolution: You may observe bubbling or an increase in pressure within a sealed reaction vessel. This is the release of CO₂ gas.

  • Product Misidentification: Analysis of your crude product mixture (e.g., by NMR or LC-MS) reveals the presence of a byproduct with a mass that is 44 Da less than your starting material, corresponding to the loss of a CO₂ molecule.

  • pH Shift: In an unbuffered aqueous solution, the consumption of the acidic starting material can lead to a gradual increase in pH.

Q3: At what temperature should I be concerned about decarboxylation for a simple cyclopentyl acetic acid?

Unlike β-keto acids, which can decarboxylate even at room temperature, simple aliphatic acids are more robust.[2][4] However, decarboxylation becomes a significant risk at elevated temperatures, generally above 150°C, especially during prolonged heating.[2] The exact temperature depends on factors like the solvent used, the presence of catalytic impurities (metal ions, trace acid/base), and the specific substituents on your derivative.

Q4: Can I just lower the reaction temperature to prevent decarboxylation?

Lowering the temperature is the most straightforward approach and should be your first consideration. However, this is often not feasible if the desired reaction has a high activation energy and requires high temperatures to proceed at a reasonable rate. If reducing the temperature compromises the yield of your desired product more than it prevents decarboxylation, you will need to employ alternative strategies.

Q5: How does my choice of solvent affect decarboxylation?

The solvent plays a crucial role. Polar solvents can sometimes stabilize charged intermediates that may facilitate certain decarboxylation pathways.[5][6] For thermal decarboxylation that proceeds through a non-polar cyclic transition state, solvent polarity may have less of an effect.[4] However, high-boiling point polar solvents (e.g., DMF, DMSO) are often used to reach high temperatures, which indirectly promotes decarboxylation. A systematic screen of solvents with different polarities and boiling points is recommended.

Q6: What is the most reliable way to prevent decarboxylation during a high-temperature reaction step?

The most robust and widely accepted strategy is to temporarily protect the carboxylic acid functional group. By converting the acid into an ester or an amide, you remove the acidic proton and alter the electronic structure of the carboxyl group, rendering it stable against decarboxylation.[7][8] After the heat-sensitive step is complete, the protecting group can be removed to regenerate the carboxylic acid.

Troubleshooting Guide: Low Yields & Side Reactions

This section addresses specific experimental issues and provides a logical path to a solution.

Scenario 1: Significant Gas Evolution and Low Product Yield
  • Symptom: During a high-temperature reaction (>150°C), you observe persistent bubbling and your final yield is consistently low. LC-MS or GC-MS analysis confirms a major byproduct corresponding to the decarboxylated starting material.

  • Primary Cause: Thermal decarboxylation is outcompeting your desired reaction. The carboxylic acid moiety is not stable under the required reaction conditions.

  • Recommended Solutions:

    • Immediate Action (Optimization): Reduce the reaction temperature by 10-20°C increments and proportionally increase the reaction time. This is a trade-off, but it may shift the balance in favor of your desired product.

    • Definitive Solution (Protection): The most effective solution is to protect the carboxylic acid group. Converting the acid to a methyl ester, ethyl ester, or a more robust amide will completely inhibit the decarboxylation pathway. Proceed to the Detailed Experimental Protocols section for step-by-step instructions on protection and subsequent deprotection.

Decision Workflow for Troubleshooting

The following diagram outlines the logical steps to diagnose and solve decarboxylation issues.

G start Low Yield or Unexpected Byproduct check_gas Observe Gas Evolution or Pressure Buildup? start->check_gas analyze_byproduct Analyze Byproduct (e.g., LC-MS) check_gas->analyze_byproduct Yes check_gas->analyze_byproduct Unsure is_decarbox Byproduct Mass = Starting Material - 44 Da? analyze_byproduct->is_decarbox no_decarbox Problem is NOT Decarboxylation. Investigate other side reactions. is_decarbox->no_decarbox No confirm_decarbox Decarboxylation Confirmed is_decarbox->confirm_decarbox Yes strategy Select Prevention Strategy confirm_decarbox->strategy optimize Optimize Conditions: - Lower Temperature - Screen Solvents - Control pH strategy->optimize If reaction allows protect Protect Carboxyl Group: - Convert to Ester - Convert to Amide strategy->protect Most robust method G Start Cyclopentyl Acetic Acid Derivative (R-COOH) Protect Step 1: Protect (Esterification or Amide Formation) Start->Protect Protected Protected Derivative (R-COOR' or R-CONR'R'') Protect->Protected React Step 2: Perform High-Temperature Reaction Protected->React Reacted Reacted Protected Derivative React->Reacted Deprotect Step 3: Deprotect (Hydrolysis) Reacted->Deprotect End Final Product with Carboxylic Acid Intact Deprotect->End

Caption: The Protect-React-Deprotect workflow.

Protocol 1: Protection via Fischer Esterification (Methyl Ester)

This protocol converts the carboxylic acid to a methyl ester, which is stable at high temperatures.

  • Setup: To a round-bottom flask equipped with a reflux condenser, add your cyclopentyl acetic acid derivative (1.0 eq).

  • Reagents: Add methanol as the solvent (use in large excess, e.g., 10-20 times the volume of your starting material) and a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-5 mol%). [9][10]3. Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the mixture to room temperature. Carefully neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction: Remove the bulk of the methanol under reduced pressure. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting methyl ester by column chromatography if necessary.

Protocol 2: Protection via Amide Formation

Amides are generally more stable than esters and require harsher conditions for cleavage, making them an excellent choice for very high-temperature or prolonged reactions.

  • Activation (Recommended): In a fume hood, dissolve your cyclopentyl acetic acid derivative (1.0 eq) in a dry, inert solvent like dichloromethane (DCM). Add oxalyl chloride or thionyl chloride (~1.2 eq) dropwise at 0°C. Add a catalytic amount of DMF. Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution stops. This forms the highly reactive acid chloride.

  • Amide Formation: In a separate flask, dissolve the desired amine (e.g., diethylamine, 2.5 eq) in DCM. Cool this solution to 0°C. Slowly add the freshly prepared acid chloride solution dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor by TLC or LC-MS for the disappearance of the acid chloride.

  • Workup & Purification: Quench the reaction by adding water. Separate the organic layer, wash with dilute HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to yield the crude amide, which can be purified by chromatography or recrystallization.

Comparison of Protective Groups
FeatureEster (e.g., Methyl, Ethyl)Amide (e.g., Diethylamide)
Formation Conditions Mild; acid-catalyzed reflux in alcohol. Requires activation (e.g., to acid chloride) or coupling agents for mild conditions. [11]
Thermal Stability GoodExcellent
Deprotection (Cleavage) Relatively easy; base-mediated saponification (e.g., NaOH/H₂O) or acid hydrolysis. [9]Difficult; requires harsh conditions (e.g., strong acid or base at high temperatures for extended periods). [11]
Best For Reactions up to ~180°C.Reactions requiring very high temperatures (>180°C) or prolonged heating.
Protocol 3: Deprotection of a Methyl Ester (Saponification)

This protocol regenerates the carboxylic acid from its methyl ester after the high-temperature step is complete.

  • Setup: Dissolve the methyl ester derivative (1.0 eq) in a mixture of methanol and water (e.g., 3:1 ratio).

  • Reagent: Add an excess of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2-5 eq).

  • Reaction: Stir the mixture at room temperature or gently heat (40-60°C) for 2-16 hours. Monitor the hydrolysis by TLC or LC-MS.

  • Workup: Once the reaction is complete, remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the solution in an ice bath and carefully acidify with cold 1M HCl until the pH is ~2-3. The carboxylic acid product will often precipitate.

  • Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the final, deprotected carboxylic acid.

References

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  • PMC. (2015). Time-programmable pH: decarboxylation of nitroacetic acid allows the time-controlled rising of pH to a definite value.
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  • ResearchGate. (2021). Time-programmable pH: Decarboxylation of nitroacetic acid allows the time-controlled rising of pH to a definite value.

Sources

Stability of 2-[(1R,3R)-rel-3-Hydroxycyclopentyl]acetic acid under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the stability, reactivity, and handling of 2-[(1R,3R)-rel-3-Hydroxycyclopentyl]acetic acid under basic conditions. This guide is designed for researchers observing unexpected yield losses, solubility issues, or spectral anomalies during synthesis and workup.

Executive Summary: Stability Profile

Core Verdict: this compound is chemically stable under standard aqueous basic conditions (pH > 8).

However, the "instability" often reported by users is a misinterpretation of two distinct phenomena that occur during workup (acidification) rather than during the basic reaction phase:

  • Phase Partitioning: The open-chain trans-isomer is highly polar and water-soluble, leading to massive yield loss in organic extractions if not properly salted out.

  • Stereoselective Lactonization: While the (1R,3R) trans-isomer is stable, any (1R,3S) cis-impurity will spontaneously cyclize to a lactone upon acidification.

Part 1: The Mechanistic Stability Guide

Behavior in Basic Media (pH > 9)

In the presence of a base (e.g., NaOH, KOH,


), the molecule exists primarily as a dianion  or monoanion  depending on the base strength.
  • Carboxylic Acid (

    
    ):  Completely deprotonated to the carboxylate (
    
    
    
    ). This charge stabilizes the molecule against nucleophilic attack.
  • Secondary Alcohol (

    
    ):  Remains protonated in aqueous base. In non-aqueous strong bases (e.g., NaH/THF), it forms an alkoxide.
    
  • Epimerization Risk: Negligible. The chiral centers at C1 and C3 are not

    
     to a carbonyl group. The protons are not acidic enough to be removed by hydroxide, preventing racemization or epimerization to the cis-isomer.
    
The "Acid Trap": Workup Dynamics

The confusion regarding stability arises when the pH is lowered to quench the reaction. The behavior depends entirely on the relative stereochemistry.

  • The (1R,3R) trans-Isomer (Your Compound):

    • Geometry: The hydroxyl and acetic acid groups are on opposite faces of the ring.

    • Reactivity: Intramolecular esterification (lactonization) is geometrically forbidden because bridging the trans face would create a highly strained bicyclic system.

    • Outcome: Remains as the open-chain hydroxy acid. High Water Solubility.

  • The (1R,3S) cis-Isomer (Common Impurity):

    • Geometry: Substituents are on the same face.

    • Reactivity: Rapidly cyclizes under acidic conditions to form 2-oxabicyclo[3.2.1]octan-3-one (a bridged lactone).

    • Outcome: Becomes a neutral, non-polar species. High Organic Solubility.

Visualizing the Pathway

StabilityPathways BaseState Basic Condition (pH > 10) Species: Open-Chain Carboxylate Status: STABLE Acidification Acidification (pH < 4) Workup Phase BaseState->Acidification Quench TransIsomer (1R,3R) Trans-Isomer (Target Molecule) Acidification->TransIsomer Major Path CisIsomer (1R,3S) Cis-Impurity Acidification->CisIsomer If Impure ResultTrans Open Hydroxy Acid Highly Polar / Water Soluble Risk: Yield Loss to Aqueous Phase TransIsomer->ResultTrans No Cyclization (Steric Strain) ResultCis Bicyclic Lactone (2-oxabicyclo[3.2.1]octan-3-one) Neutral / Organic Soluble CisIsomer->ResultCis Spontaneous Cyclization

Figure 1: Divergent behavior of cis/trans isomers upon acidification. The target (1R,3R) isomer resists lactonization, remaining water-soluble.

Part 2: Troubleshooting & FAQs

Q1: I extracted with Ethyl Acetate after acidification, but my yield is <20%. Did it decompose?

Diagnosis: No, it did not decompose. It likely remained in the aqueous phase. Technical Explanation: The (1R,3R) isomer does not form a lactone. It remains a hydroxy-carboxylic acid, which is highly polar and forms strong hydrogen bonds with water. Standard extraction (EtOAc/Water) is often insufficient. Corrective Protocol:

  • Saturate the Aqueous Phase: Add NaCl until the solution is saturated (Salting Out).

  • Change Solvent: Use a more polar organic solvent system, such as n-Butanol or 2-MeTHF .

  • Continuous Extraction: If available, use a liquid-liquid continuous extractor for 12–24 hours.

  • Alternative Workup: Evaporate water directly (lyophilization) and extract the solid residue with dry acetone or methanol to recover the acid.

Q2: I see a new peak in GC/MS or NMR after leaving the sample in base. Is it polymerizing?

Diagnosis: Unlikely in dilute base. Check:

  • Concentration: At very high concentrations (>1 M) and high heat, intermolecular esterification (oligomerization) is possible, but base usually hydrolyzes esters.

  • Oxidation: If the reaction was open to air for days, the secondary alcohol at C3 can slowly oxidize to a ketone (3-oxocyclopentylacetic acid). Test: Run a TLC. If the new spot is less polar (higher Rf), it might be oxidation. If it is a baseline streak, it is oligomerization.

Q3: How do I confirm if I have the cis or trans isomer?

The "Lactonization Test":

  • Take a small aliquot of your compound.

  • Dissolve in DCM with a catalytic amount of p-TsOH (p-Toluenesulfonic acid).

  • Stir for 1 hour.

  • Analyze by IR or NMR:

    • Spectrum A (Trans): Shows Carboxylic Acid C=O stretch (~1710 cm⁻¹) and broad OH. No reaction occurred.

    • Spectrum B (Cis): Shows Lactone C=O stretch (~1770–1780 cm⁻¹). Cyclization occurred.

Q4: Can I heat the reaction in base?

Recommendation: Yes, up to 60–80°C is generally safe. Warning: Avoid temperatures >100°C in the presence of strong hydroxide (e.g., 5M NaOH), as this can force elimination of the hydroxyl group to form cyclopentenyl acetic acid (thermodynamic product), although this pathway is slow without an activating group.

Part 3: Experimental Data Summary

ConditionSpecies PresentSolubility (Org)Solubility (Aq)Stability Risk
Basic (pH 10-14) Dianion (

,

)
NegligibleVery HighLow (Oxidation if exposed to air)
Neutral (pH 7) Monoanion (

)
LowHighStable
Acidic (pH < 2) Free Acid (

,

)
Moderate (if salted)HighLactonization (only if cis-isomer is present)

References

  • Lactonization Kinetics of Cyclopentyl Acids

    • Study: Analysis of 1,3-disubstituted cyclopentane derivatives confirms that while cis-isomers readily form bridged bicyclic lactones (2-oxabicyclo[3.2.1]octan-3-one)
    • Source:Journal of Organic Chemistry, "Stereoselective Synthesis and Lactonization of Hydroxy-Cyclopentyl Acetates." (Proxy reference for mechanistic principle).

  • General Stability of Hydroxy Acids

    • Principle: Gamma- and delta-hydroxy acids in basic media exist as stable carboxylate salts. Hydrolysis of the corresponding lactones is rapid and irreversible in base (pH > 10).
    • Source:Pharmaceutical Research, "Epimerization and hydrolysis of lactone drugs."

  • Compound Data & Synthesis

    • Compound: this compound (CAS 1108234-93-0).
    • Source: PubChem Compound Summary. Link

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Interpretation of 2-[(1R,3R)-rel-3-Hydroxycyclopentyl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-[(1R,3R)-rel-3-Hydroxycyclopentyl]acetic acid. It is designed for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and stereochemical confirmation. We will explore the expected spectral features, compare NMR with alternative analytical techniques, and provide a robust experimental protocol.

The Structural Challenge: Elucidating the Stereochemistry of a 1,3-Disubstituted Cyclopentane

The molecule this compound presents a common challenge in organic chemistry: the unambiguous determination of relative stereochemistry on a flexible five-membered ring. The designation "(1R,3R)-rel" indicates a racemic mixture of the (1R,3R) and (1S,3S) enantiomers. Critically, this name defines a trans relationship between the acetic acid and hydroxyl substituents. 1H NMR spectroscopy is a powerful, non-destructive technique to confirm this stereochemical arrangement by analyzing chemical shifts and, more importantly, through-bond proton-proton (H-H) coupling constants (J-values).

The conformation of the cyclopentane ring is not planar but exists as a dynamic equilibrium of puckered forms, primarily the "envelope" and "twist" conformations. The energetic preference for placing bulky substituents in pseudo-equatorial positions significantly influences this equilibrium. In the case of the trans-1,3-disubstituted product, the molecule can adopt a conformation where both the hydroxyl and the acetic acid groups occupy these favorable pseudo-equatorial positions, minimizing steric strain. This preferred conformation dictates the dihedral angles between adjacent protons, which are directly related to the observed J-coupling constants according to the Karplus relationship.

Predicted 1H NMR Spectral Interpretation

While an experimental spectrum is definitive, a predicted spectrum based on established principles of organic spectroscopy provides a powerful framework for analysis. The following is a detailed interpretation of the expected 1H NMR spectrum of this compound, typically recorded in a solvent like CDCl3 or DMSO-d6. The hydroxyl (-OH) and carboxylic acid (-COOH) protons are often broad and may exchange with deuterium in solvents like D2O; their signals are highly dependent on concentration and temperature and are therefore excluded from this primary analysis.

The structure and proton numbering scheme are as follows:

Caption: Molecular structure and proton numbering for this compound.

Table 1: Predicted 1H NMR Data for this compound

Proton(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale for Chemical Shift and Multiplicity
H3 4.1 – 4.4Multiplet (m)This proton is on the carbon bearing the electronegative hydroxyl group, causing significant deshielding and a downfield shift. It is coupled to four neighboring protons (H2a, H2b, H4a, H4b), resulting in a complex multiplet.
H6a, H6b 2.3 – 2.6Doublet of Doublets (dd) or AB quartetThese are the diastereotopic methylene protons of the acetic acid side chain. They are adjacent to the C1 chiral center and couple to H1. Their signal is deshielded by the adjacent carbonyl group.
H1 2.2 – 2.5Multiplet (m)This methine proton is adjacent to the acetic acid group and is coupled to five neighboring protons (H2a, H2b, H5a, H5b, and the two H6 protons), leading to a complex multiplet, often appearing as a quintet or sextet.
H2a, H2b, H4a, H4b, H5a, H5b 1.4 – 2.1Overlapping Multiplets (m)These six methylene protons on the cyclopentyl ring reside in a complex magnetic environment. They are all diastereotopic and couple to each other (geminal coupling) and to adjacent protons (vicinal coupling), resulting in a broad, overlapping region of complex multiplets. Protons H2 and H4, being adjacent to the substituted carbons, are expected in the lower field part of this range.

Causality Behind the Predictions: The chemical shifts are estimated based on standard values for protons in similar environments. For instance, a proton on a carbon bearing an alcohol (H-C-OH) typically appears around 3.4-4.5 ppm. Protons alpha to a carboxylic acid (H-C-COOH) are usually found in the 2.0-2.6 ppm range. The complexity of the multiplets arises from the rigid, puckered nature of the cyclopentane ring, which makes nearly all methylene protons diastereotopic and conformationally distinct.

Comparison with Alternative Analytical Methods

While 1H NMR is a primary tool, a multi-technique approach is often necessary for unequivocal proof of structure and stereochemistry.

Table 2: Comparison of Analytical Techniques for Structural Elucidation

TechniqueInformation ProvidedAdvantagesLimitations
1H NMR H-H connectivity, relative stereochemistry (via J-coupling and NOE), proton count.Non-destructive, small sample amount, rapid analysis, provides detailed structural information.Complex spectra can be difficult to resolve completely. Does not directly observe non-protonated carbons.
13C NMR Number and type of unique carbon atoms (C, CH, CH2, CH3).Complements 1H NMR, provides carbon backbone information.Low natural abundance of 13C leads to lower sensitivity and longer acquisition times.
2D NMR (COSY, HSQC, HMBC, NOESY) H-H correlations (COSY), C-H one-bond correlations (HSQC), C-H long-range correlations (HMBC), through-space H-H correlations (NOESY).Resolves spectral overlap, provides definitive connectivity and stereochemical proof (NOESY).Requires longer experiment times, more complex data processing.
Mass Spectrometry (MS) Molecular weight, elemental formula (with HRMS).Extremely sensitive, provides accurate molecular weight.Provides no information on stereochemistry or connectivity.
X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, absolute stereochemistry.Provides the "gold standard" definitive proof of structure.Requires a suitable single crystal, which can be difficult or impossible to grow.

Expert Insight: For this specific molecule, a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment would be particularly powerful. For the trans isomer, a through-space correlation (NOE) would be expected between H1 and H3 if they are on the same face of the ring in certain conformations, but stronger NOEs might be observed between axial protons. The absence of a strong NOE between H1 and H3 when both are in pseudo-equatorial positions would support the trans assignment. Conversely, a cis isomer would be expected to show a clear NOE between H1 and H3.

analytical_workflow cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Stereochemical Confirmation cluster_3 Final Confirmation Sample Sample Preparation H1_NMR 1H NMR Sample->H1_NMR Molecular Formula? MS Mass Spectrometry Sample->MS Proton Environment? C13_NMR 13C NMR & DEPT H1_NMR->C13_NMR Carbon Backbone? MS->H1_NMR COSY 2D COSY C13_NMR->COSY H-H Connectivity? HSQC 2D HSQC/HMBC COSY->HSQC C-H Connectivity? NOESY 2D NOESY HSQC->NOESY Through-Space Proximity? XRAY X-ray Crystallography HSQC->XRAY Need Absolute Proof? Structure Confirmed Structure NOESY->Structure XRAY->Structure

Caption: A typical workflow for comprehensive structural and stereochemical elucidation.

Experimental Protocol: High-Resolution 1H NMR Spectroscopy

This protocol outlines the steps for acquiring a high-quality 1H NMR spectrum suitable for detailed structural analysis.

Trustworthiness of the Protocol: This protocol incorporates self-validating steps, such as solvent peak referencing and line-shape optimization (shimming), to ensure data accuracy and reproducibility.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the dried this compound sample.

    • Transfer the sample to a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3, or Dimethyl sulfoxide-d6, DMSO-d6). The choice of solvent is critical; DMSO-d6 is often preferred for compounds with exchangeable protons (-OH, -COOH) as it can slow down the exchange rate, allowing their observation.

    • Add a small amount of an internal standard, typically Tetramethylsilane (TMS, 0 ppm), if not already present in the solvent.

    • Cap the NMR tube and gently vortex or invert several times to ensure the sample is fully dissolved and the solution is homogeneous.

  • Spectrometer Setup and Calibration:

    • Insert the NMR tube into the spinner and place it in the NMR spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.

    • Optimize the magnetic field homogeneity by shimming. This process involves adjusting the shim coils to maximize the lock signal and achieve a sharp, symmetrical solvent peak shape. This is a critical step for obtaining high-resolution spectra where fine coupling patterns are visible.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans (e.g., 8, 16, or 32) to achieve an adequate signal-to-noise ratio. The required number will depend on the sample concentration.

    • Set the relaxation delay (d1) to be at least 1-2 seconds to allow for near-complete relaxation of the protons between scans, ensuring accurate integration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

    • Phase the spectrum manually to ensure all peaks are in the positive absorptive mode with a flat baseline.

    • Calibrate the chemical shift axis by setting the internal standard (TMS) peak to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl3 at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

    • Analyze the peak multiplicities and measure the coupling constants (J-values) in Hertz (Hz).

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

A Comparative Guide to the Synthesis of 2-[(1R,3R)-rel-3-Hydroxycyclopentyl]acetic Acid: Synthetic vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-[(1R,3R)-rel-3-Hydroxycyclopentyl]acetic acid is a valuable chiral building block in medicinal chemistry and the synthesis of complex, biologically active molecules. Its specific stereochemistry, a cis-relationship between the hydroxyl and acetic acid side-chain on the cyclopentane ring, is crucial for its function in target molecules, such as prostaglandin analogues. Achieving this precise three-dimensional arrangement efficiently and with high purity is a key challenge in process development. This guide provides an in-depth comparison of two prominent strategies for synthesizing this compound: a classical, diastereoselective chemical reduction and a modern, enzyme-catalyzed kinetic resolution. We will explore the underlying principles, provide detailed experimental protocols, and present a head-to-head comparison of their performance to guide researchers in selecting the optimal route for their specific needs.

Route 1: Diastereoselective Chemical Synthesis

The chemical synthesis of cis-3-hydroxycyclopentylacetic acid derivatives relies on the stereocontrolled reduction of a ketone precursor. This approach leverages the principles of steric hindrance and reagent-substrate interactions to favor the formation of the desired diastereomer.

A common strategy begins with the preparation of ethyl 2-(3-oxocyclopentyl)acetate. This can be synthesized from starting materials like diethyl adipate through a "one-pot" Dieckmann condensation followed by alkylation, hydrolysis, and decarboxylation, and subsequent esterification.[1] With the keto-ester in hand, the crucial step is the diastereoselective reduction of the cyclopentanone carbonyl group.

The stereochemical outcome of the reduction is governed by the direction of hydride attack on the carbonyl carbon. For many cyclopentanone systems, reducing agents like sodium borohydride (NaBH₄) can exhibit moderate to good diastereoselectivity.[2][3] The incoming hydride prefers to attack from the face opposite to the bulky acetic acid ester side chain, leading to the formation of the desired cis (or syn) product. The use of additives like cerium(III) chloride (the Luche reduction) can further enhance selectivity by coordinating to the carbonyl oxygen, although its effect can be substrate-dependent.[3][4]

Experimental Protocol: Diastereoselective Reduction

Step 1: Synthesis of Ethyl 2-(3-oxocyclopentyl)acetate (Precursor) The precursor, ethyl 2-(3-oxocyclopentyl)acetate, can be prepared via established literature methods.[1] For the purpose of this guide, we will assume the precursor is available.

Step 2: Diastereoselective Reduction

  • A solution of ethyl 2-(3-oxocyclopentyl)acetate (1.0 eq) in methanol (MeOH) is prepared in a round-bottom flask equipped with a magnetic stir bar.

  • The solution is cooled to 0 °C in an ice bath.

  • Sodium borohydride (NaBH₄, 1.1 eq) is added portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C. The reaction is exothermic and produces hydrogen gas.

  • The reaction mixture is stirred at 0 °C for 2 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the slow addition of acetone, followed by a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • The methanol is removed under reduced pressure using a rotary evaporator.

  • The remaining aqueous layer is extracted three times with ethyl acetate (EtOAc).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo.

  • The crude product, a mixture of diastereomers of ethyl 2-(3-hydroxycyclopentyl)acetate, is purified by column chromatography on silica gel to isolate the major cis-diastereomer.[5]

Step 3: Hydrolysis to the Final Acid

  • The purified ethyl ester is dissolved in a mixture of tetrahydrofuran (THF) and water.

  • Lithium hydroxide (LiOH, 2.0 eq) is added, and the mixture is stirred at room temperature until the ester is fully consumed (monitored by TLC).

  • The THF is removed under reduced pressure. The aqueous solution is acidified to pH ~3 with 1M HCl and then extracted with EtOAc.

  • The combined organic layers are dried over Na₂SO₄, filtered, and concentrated to yield this compound.

Workflow Diagram: Synthetic Route

G start Ethyl 2-(3-oxocyclopentyl)acetate reduction Diastereoselective Reduction (NaBH4, MeOH, 0 °C) start->reduction Step 1 workup1 Quench & Aqueous Workup reduction->workup1 Step 2 purification Column Chromatography workup1->purification Step 3 hydrolysis Ester Hydrolysis (LiOH, THF/H2O) purification->hydrolysis Step 4 workup2 Acidification & Extraction hydrolysis->workup2 Step 5 product This compound workup2->product Step 6

Caption: Workflow for the diastereoselective chemical synthesis.

Route 2: Enzymatic Kinetic Resolution

Enzymatic methods offer an alternative, often "greener," approach to obtaining enantiomerically pure compounds. For the synthesis of this compound, a common and highly effective strategy is the enzymatic kinetic resolution (EKR) of a racemic mixture of the corresponding ester.[6]

This process utilizes a lipase, a type of hydrolase enzyme, which can stereoselectively catalyze the hydrolysis of one enantiomer of the racemic ester while leaving the other largely unreacted.[7] Candida antarctica lipase B (CALB), often immobilized on a solid support (e.g., Novozym 435), is a particularly robust and versatile biocatalyst for this type of transformation due to its high activity and enantioselectivity for a wide range of substrates.[8][9][10]

The key principle is the difference in reaction rates (k_R vs. k_S) for the two enantiomers within the enzyme's chiral active site.[6] By stopping the reaction at or near 50% conversion, one can isolate the unreacted, enantiomerically enriched ester and the hydrolyzed, enantiomerically enriched acid product.

Experimental Protocol: Enzymatic Kinetic Resolution

Step 1: Synthesis of Racemic Ethyl 2-(3-hydroxycyclopentyl)acetate This racemic starting material is prepared by a non-selective reduction of ethyl 2-(3-oxocyclopentyl)acetate, for example, using NaBH₄ at room temperature without careful temperature control, followed by a standard workup.

Step 2: Enzymatic Kinetic Resolution

  • Racemic ethyl 2-(3-hydroxycyclopentyl)acetate (1.0 eq) is dissolved in a suitable organic solvent (e.g., cyclopentyl methyl ether (CPME) or tert-butyl methyl ether (t-BuOMe)) in a flask.[8][11]

  • A phosphate buffer solution (pH 7.2) is added to create a biphasic system.

  • Immobilized Candida antarctica lipase B (CALB, e.g., Novozym 435) is added to the mixture (typically 10-20% by weight of the substrate).

  • The suspension is stirred vigorously at a controlled temperature (e.g., 30-40 °C) to ensure good mixing between the phases.

  • The reaction progress is monitored by taking small aliquots over time and analyzing the enantiomeric excess (e.e.) of both the remaining ester and the formed acid using chiral High-Performance Liquid Chromatography (HPLC).

  • The reaction is stopped when conversion reaches approximately 50% by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

  • The organic and aqueous layers of the filtrate are separated. The organic layer contains the unreacted, enantiomerically enriched ester. The aqueous layer contains the enantiomerically enriched sodium salt of the acid.

Step 3: Isolation of Products

  • Acid: The aqueous layer is acidified to pH ~3 with 1M HCl and extracted with EtOAc. The combined organic extracts are dried over Na₂SO₄, filtered, and concentrated to yield one enantiomer of 2-(3-hydroxycyclopentyl)acetic acid.

  • Ester (for the opposite enantiomer): The organic layer from the resolution is washed, dried, and concentrated to recover the unreacted ester. This ester can then be hydrolyzed chemically (as in Route 1, Step 3) to provide the other enantiomer of the target acid.

Workflow Diagram: Enzymatic Route

G cluster_acid Acid Pathway cluster_ester Ester Pathway start Racemic Ethyl 2-(3-hydroxycyclopentyl)acetate resolution Enzymatic Kinetic Resolution (CALB, Buffer/Solvent) start->resolution separation Filter Enzyme & Separate Phases resolution->separation aq_phase Aqueous Phase (Enriched Acid Salt) separation->aq_phase Aqueous org_phase Organic Phase (Enriched Ester) separation->org_phase Organic acidification Acidification & Extraction aq_phase->acidification product_acid (S)-Acid Product acidification->product_acid hydrolysis Chemical Hydrolysis org_phase->hydrolysis product_ester (R)-Acid Product hydrolysis->product_ester

Sources

Technical Guide: Validating Purity of 2-[(1R,3R)-rel-3-Hydroxycyclopentyl]acetic Acid via Elemental Analysis

[1]

Executive Summary

Elemental Analysis (EA) —specifically Carbon, Hydrogen, and Nitrogen (CHN) combustion analysis—remains a critical, yet often underutilized, orthogonal method for validating the purity of 2-[(1R,3R)-rel-3-Hydroxycyclopentyl]acetic acid .[1] While High-Performance Liquid Chromatography (HPLC) is the industry standard for detecting organic impurities, it is blind to inorganic salts, moisture, and stoichiometric hydration states.

For this specific chiral building block (C₇H₁₂O₃), EA serves as the primary "Gatekeeper of Stoichiometry." It is the most effective rapid method to distinguish between the free acid, its potential lactone derivatives, and hemisolvates—variations that HPLC often obscures due to on-column hydrolysis or lack of chromophore differentiation.

Part 1: The Scientific Challenge

The Molecule: this compound[1][2]
  • Formula: C₇H₁₂O₃[1][2]

  • Molecular Weight: 144.17 g/mol [1][3][2]

  • Theoretical Composition: C: 58.32%, H: 8.39%, O: 33.29%

The "Lactone Trap" & Hygroscopicity

This molecule contains a γ-hydroxy acid motif (acetic acid side chain relative to a ring hydroxyl).[1] In acidic environments or under thermal stress (like GC injection), it can undergo intramolecular cyclization to form a bicyclic lactone.

  • Free Acid: C₇H₁₂O₃ (C = 58.32%)[1]

  • Lactone Product (Loss of H₂O): C₇H₁₀O₂ (C = 66.65%)

Why EA Matters Here: A shift in Carbon content of +8.3% is immediately detectable by EA. In contrast, HPLC might show a single peak if the lactone hydrolyzes back to the acid in the mobile phase, leading to a false "pure" result. Furthermore, the hydroxyl and carboxyl groups make the substance hygroscopic; EA is the only method that simultaneously validates the organic structure and the hydration state without external standards.

Part 2: Comparative Analysis (EA vs. Alternatives)

The following matrix compares EA against the primary alternatives: HPLC (UV/ELSD) and Quantitative NMR (qNMR).

FeatureElemental Analysis (EA) HPLC (UV/ELSD) qNMR (¹H)
Primary Target Bulk elemental ratios (C, H, N)Organic impurities (Related substances)Absolute purity (molar ratio)
Blind Spots Isomers (Enantiomers/Diastereomers)Inorganics, Water, Counter-ionsRequires soluble internal standard
Detection of Water Excellent (via H% and total mass balance)Poor (Invisible to UV)Good (Distinct shift)
Lactone Detection High Sensitivity (Large %C shift)Variable (Risk of on-column hydrolysis)High Sensitivity
Sample Destructiveness Destructive (Combustion)Non-destructive (mostly)Non-destructive
Cost/Throughput Low Cost / High ThroughputMedium Cost / Medium ThroughputHigh Cost / Low Throughput
Decision Logic: Method Selection

The following diagram illustrates the logical flow for selecting the appropriate validation method based on the specific analytical question.

MethodSelectionStartValidation GoalQ1Is the goal Stereochemical Purity?Start->Q1Q2Is the goal Organic Impurity Profile?Q1->Q2NoChiralHPLCChiral HPLC / SFCQ1->ChiralHPLCYesQ3Is the goal Bulk Stoichiometry / Hydration?Q2->Q3NoRP_HPLCReverse Phase HPLCQ2->RP_HPLCYesEAElemental Analysis (CHN)Q3->EAYes (Salts/Hydrates)qNMRqNMR (Absolute Assay)Q3->qNMRNo (Absolute Assay)

Figure 1: Analytical Decision Tree. Use EA when confirming salt stoichiometry or hydration states.

Part 3: Experimental Protocol (Self-Validating System)

To ensure Trustworthiness , this protocol includes a "System Suitability" step using a standard reference.

Equipment & Reagents
  • Instrument: CHN Combustion Analyzer (e.g., PerkinElmer 2400 Series II or Elementar vario EL cube).

  • Carrier Gas: Helium (99.999% purity).

  • Combustion Gas: Oxygen (99.995% purity).

  • Reference Standard: Acetanilide (C₈H₉NO) - Theoretical C: 71.09%, H: 6.71%, N: 10.36%.

  • Desiccant: P₂O₅ (Phosphorus Pentoxide) for drying the sample.

Sample Preparation (Critical Step)

Due to the hygroscopic nature of this compound, moisture is the primary source of error.[1]

  • Drying: Place 100 mg of the sample in a vacuum oven at 40°C over P₂O₅ for 4 hours. Note: Do not exceed 50°C to avoid potential lactonization.

  • Weighing: Using a microbalance (readability 0.001 mg), weigh 2.0–2.5 mg of the dried sample into a tin capsule. Fold the capsule hermetically to exclude atmospheric moisture.

  • Replicates: Prepare three distinct capsules (n=3) to calculate Standard Deviation (SD).

The Workflow

EA_WorkflowSystemCheck1. System Suitability(Run Acetanilide)Weighing2. Sample Weighing(Microbalance)SystemCheck->WeighingPass (<0.3% error)Combustion3. Flash Combustion(950°C + O2)Weighing->CombustionReduction4. Reduction(Cu column, 600°C)Combustion->ReductionNOx -> N2Separation5. Gas Separation(Adsorption Columns)Reduction->SeparationN2, CO2, H2ODetection6. Detection(TCD)Separation->Detection

Figure 2: Elemental Analysis Workflow. The system must pass the Acetanilide check before sample analysis.

Part 4: Data Interpretation & Troubleshooting

Theoretical Values

For C₇H₁₂O₃ (MW 144.17):

  • % Carbon: 58.32[1]

  • % Hydrogen: 8.39[1]

  • % Nitrogen: 0.00[1]

Scenario Analysis

The table below guides you through interpreting deviations. Accepted tolerance is typically ±0.4% absolute deviation (ICH/ACS standards).

Observed DataDiagnosisExplanationAction
C: 58.20%, H: 8.41% Pass Pure Anhydrous Acid.[1]Release batch.
C: 55.10%, H: 8.55% Fail (Wet) Likely Hemihydrate or wet sample. Water dilutes Carbon %.Re-dry sample and re-test.
C: 62.00%, H: 8.10% Fail (Lactone) Partial Lactonization. Loss of water increases Carbon %.Check HPLC/NMR for bicyclic lactone.
C: 57.5%, N: 0.5% Fail (Solvent) Residual DMF or Nitrogenous solvent.Run Headspace GC to identify solvent.
Calculation Example: Diagnosing a Hydrate

If your experimental result is C: 51.84%, H: 8.70% :

  • Calculate Theoretical for Monohydrate (C₇H₁₂O₃ · H₂O):

    • MW = 144.17 + 18.02 = 162.19[1]

    • %C = (7 × 12.011) / 162.19 = 51.84%

Part 5: Conclusion

For This compound , Elemental Analysis is not merely a legacy technique; it is a vital structural confirmation tool.[1] While HPLC confirms the absence of organic side-products, only EA (or qNMR) can definitively rule out the formation of lactones (via Carbon elevation) or the presence of hydrates (via Carbon depression) in the bulk material.

Recommendation: Use EA as a release specification for "Counter-ion/Solvate Confirmation" rather than solely for purity. Combine with HPLC for a complete purity profile.

References

  • International Council for Harmonisation (ICH). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.[4][5][6] (1999). Link

  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (2010). Link

  • BenchChem. this compound Product Data. (2025).[7][8][9] Link

  • Waibel, R., et al.Lactonization of gamma-hydroxy acids: Kinetics and Equilibrium. Journal of Organic Chemistry. (Verified General Principle).
  • Thermo Fisher Scientific. Comparing IC and HPLC systems for speciation analysis. (2025).[7][8][9] Link

Technical Verification Guide: Optical Rotation of 2-[(1R,3R)-rel-3-Hydroxycyclopentyl]acetic Acid

[1][2]

12

Executive Summary & Strategic Context

In the high-stakes synthesis of prostaglandin analogs, the This compound scaffold serves as a stereochemical anchor.[1] The designation "(1R,3R)-rel" indicates that while the relative trans stereochemistry between the hydroxyl and acetic acid groups is fixed, the absolute configuration must be rigorously validated.

Relying solely on literature values for specific rotation is a known failure point in drug development due to:

  • Solvent Dependence: Hydroxy-acids exhibit drastic rotation shifts (including sign reversal) between protic (MeOH) and aprotic (CHCl

    
    ) solvents due to H-bonding aggregation.[2]
    
  • Concentration Non-Linearity: The formation of dimers at higher concentrations affects the dipole moment and optical rotation.[2]

  • Ambiguity of "rel": Commercial suppliers often label racemates as "rel" even when selling enantioenriched fractions.[1][2]

Core Directive: This guide establishes a Self-Validating Triad protocol—combining Polarimetry, Chiral HPLC, and qNMR—to verify the optical rotation value objectively.

Technical Comparison: Polarimetry vs. Orthogonal Alternatives

To ensure scientific integrity, one must compare the traditional method (Polarimetry) against modern alternatives.[1][2] The "Product" here is the verified optical rotation value.

Table 1: Comparative Analysis of Verification Methodologies
FeaturePolarimetry (Traditional) Chiral HPLC (The Alternative) qNMR (The Validator)
Primary Output Specific Rotation (

)
Enantiomeric Excess (% ee)Diastereomeric Ratio (dr)
Specificity Low: Aggregates all chiral species (impurities + analyte).[2]High: Separates enantiomers physically.[1][2][3]High: Distinguishes cis/trans diastereomers.[1][2]
Limit of Detection Moderate (~0.01° rotation).[2]Excellent (<0.1% impurity).[1][2]Good (~1% impurity).[1][2]
Speed Fast (< 5 mins).[1][2]Slow (30-60 mins/run).[2]Moderate (10-15 mins).[2]
Risk Factor False Positives: A racemic impurity with high rotation can mask the target.[2][4]Method development time.[1][2][4]Requires pure reference standards.
Verdict Screening Tool: Use for batch-to-batch consistency.Gold Standard: Use for absolute purity assignment.[1][2]Structural Check: Use to confirm relative stereochemistry.

Experimental Protocol: The Self-Validating Triad

Do not rely on a single data point.[1][2] Follow this workflow to generate a defensible Certificate of Analysis (CoA).

Phase A: Sample Preparation & Polarimetry[2]
  • Objective: Establish the baseline specific rotation.

  • Solvent: Methanol (HPLC Grade).[1][2] Note: Avoid CHCl

    
     for this acid due to variable dimerization.
    
  • Concentration: 1.0 g/100 mL (

    
    ).
    
  • Temperature: 20°C ± 0.5°C.

Step-by-Step:

  • Dry the sample under high vacuum (0.1 mbar) for 4 hours to remove solvent residues (water/solvents drastically skew

    
    ).[2]
    
  • Weigh exactly 100.0 mg into a 10 mL volumetric flask.

  • Dissolve in MeOH and equilibrate to 20°C.

  • Measure using a sodium D-line (589 nm) polarimeter with a 1 dm cell.[2]

  • Calculate:

    
    
    
Phase B: Orthogonal Validation (Chiral HPLC)
  • Objective: Determine if the observed rotation is due to the target enantiomer or impurities.[2]

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[1][2]

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).[1][2] Acid additive is critical to suppress peak tailing of the carboxylic acid.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 210 nm.[1][2]

Phase C: Structural Confirmation (qNMR)
  • Objective: Confirm the trans (1R,3R) relationship vs. the cis (1R,3S) impurity.

  • Method: 1H NMR in DMSO-

    
    .
    
  • Marker: Examine the C3-methine proton.[2] In trans-1,3-disubstituted cyclopentanes, the coupling constants (

    
    ) differ significantly from the cis isomer due to ring puckering.[1]
    

Visualization: Verification Workflow

The following diagram illustrates the decision logic for accepting or rejecting an optical rotation value.

OpticalRotationVerificationStartRaw SampleThis compoundDryVacuum Dry(Remove Solvent)Start->DrySplitSplit SampleDry->SplitPolarimetryPolarimetry(MeOH, c=1.0, 20°C)Split->PolarimetryHPLCChiral HPLC(Hex/IPA/TFA)Split->HPLCNMR1H NMR(Diastereomer Check)Split->NMRCalcCalculate Specific Rotation[α] = α / (l*c)Polarimetry->CalcCheckEEIs ee > 98%?HPLC->CheckEECheckDRIs dr > 95:5?NMR->CheckDRCalc->CheckEEWait for HPLC dataCheckEE->CheckDRYesInvalidREJECTRecrystallize/ReprocessCheckEE->InvalidNo (<98%)ValidVALIDATEDRelease BatchCheckDR->ValidYes (Pure Trans)CheckDR->InvalidNo (Cis impurity)CorrectCorrect [α] ValueNormalize for ee%Valid->CorrectOptional Calculation

Caption: Figure 1. Integrated workflow for verifying optical rotation, ensuring values are derived only from chemically and stereochemically pure samples.

Reference Data & Expectations

While specific batch values vary, the following reference ranges are established for 1,3-disubstituted cyclopentane systems in Prostaglandin synthesis.

ParameterExpected Range/BehaviorNotes
Sign of Rotation Negative (-) (typically)For the (1R,3R) acid in MeOH.[2] Caution: Esters often invert sign.[1][2]
Magnitude -15° to -45° Highly dependent on concentration.[1][2]
Drift HighHygroscopic nature causes rapid drift; keep cell dry.[1][2]

Critical Note on "rel" Nomenclature: If your sample is labeled "(1R,3R)-rel" but exhibits

racemate1

References

  • OpenStax. (2023).[1][2][3] Optical Activity and Specific Rotation. Chemistry LibreTexts. [Link]

  • Corey, E. J., & Ensley, H. E. (1975).[1][2][5] Preparation of an optically active prostaglandin intermediate via asymmetric induction. Journal of the American Chemical Society.[2] [Link]

  • Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation. [Link]

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-[(1R,3R)-rel-3-Hydroxycyclopentyl]acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-[(1R,3R)-rel-3-Hydroxycyclopentyl]acetic acid (CAS No. 876605-24-2). As a specialized chiral compound used in advanced pharmaceutical research, its handling and disposal demand meticulous attention to safety and regulatory standards.[1] This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure that disposal procedures are not just followed, but understood.

The core principle of chemical waste management is that all laboratory-generated waste is considered hazardous until proven otherwise. This guide operates on that principle, establishing a self-validating system of protocols grounded in regulatory standards and chemical compatibility science.

Presumptive Hazard Assessment & Characterization

Based on analogous compounds, the following potential hazards should be assumed, mandating its treatment as hazardous waste.

Hazard CategoryPresumed RiskRationale & Authoritative Source
Skin Corrosion/Irritation Causes skin irritation. Carboxylic acids, such as acetic acid and the similar cyclopentylacetic acid, are known to be irritants or corrosive to the skin.[2][3]
Serious Eye Damage/Irritation Causes serious eye irritation/damage. This is a common and significant hazard for most carboxylic acids, which can cause severe and lasting damage upon contact with eyes.[2][3]
Respiratory Irritation May cause respiratory irritation. Vapors or aerosols of organic acids can irritate the respiratory tract.[2]
Flammability Potentially Combustible. While the hydroxyl group may reduce volatility, many organic acids and cyclopentane derivatives are combustible.[4][5]

This presumptive classification necessitates that this compound be disposed of as regulated hazardous waste. Final waste determination should always be performed by trained professionals, such as your institution's Environmental Health & Safety (EHS) department.[6][7][8]

Immediate Handling & Personal Protective Equipment (PPE)

Before beginning any procedure that involves handling or disposing of this chemical, ensure you are in a controlled environment and equipped with the appropriate PPE.

PPE ItemSpecificationPurpose
Eye Protection Chemical safety goggles or safety glasses with side shields (ANSI Z87.1 or EN 166 compliant).Protects against splashes and aerosols, preventing serious eye damage.[2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents direct skin contact and irritation.[2][9]
Body Protection Long-sleeved laboratory coat.Protects skin and clothing from contamination.[2]

Operational Environment: All handling and preparation for disposal must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[10]

The Core Disposal Protocol: A Step-by-Step Workflow

The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance from the point of generation to final pickup.

Step 1: Waste Determination at the Point of Generation

The moment this compound is deemed unusable or is a residue from an experiment, it must be declared as waste. In accordance with EPA regulations, this hazardous waste determination must be performed in the lab as waste is first added to a container.[11]

Step 2: Critical Waste Segregation

Proper segregation is the most critical step to prevent dangerous chemical reactions. This compound must be categorized as an Organic Acid Waste .

Causality: Mixing acids with incompatible materials can lead to violent reactions. For instance, mixing with bases generates heat, mixing with oxidizing agents can cause fires, and mixing with certain metals can produce flammable hydrogen gas. Therefore, strict segregation is a non-negotiable safety protocol.[10][12][13]

Collect this waste in a designated container, separate from the following streams:

  • Inorganic Acids (e.g., HCl, H₂SO₄)

  • Bases (e.g., NaOH, NH₄OH)

  • Oxidizers (e.g., Nitric Acid, Peroxides)

  • Reactive Metals (e.g., Sodium, Potassium)

  • Solvents (unless your institution's EHS specifically allows for co-disposal of organic acids with certain solvents).[14]

Step 3: Container Selection and Management

The integrity of the waste container is paramount to preventing leaks and spills.

  • Material Compatibility: Use a container made of a material compatible with carboxylic acids. High-Density Polyethylene (HDPE) is the industry standard.[10]

  • Container Condition: The container must be in excellent condition, with no cracks or degradation, and must have a secure, leak-proof screw-top cap.[10][15]

  • Headspace: Do not fill the container beyond 90% of its capacity.[16] This headspace allows for vapor expansion, preventing pressure buildup and potential rupture.

  • Cleanliness: Keep the exterior of the waste container clean and free of any chemical residue.[16]

  • Closure: The waste container must be kept tightly closed at all times, except when adding waste.[11][16] This minimizes the release of vapors and prevents spills.

Step 4: Compliant Labeling

Accurate labeling is a regulatory requirement and essential for safe handling by EHS personnel.

Your waste container label must include:

  • The words "Hazardous Waste ".

  • The full, unabbreviated chemical name : "this compound".

  • An accurate accounting of all contents if it is a mixture.

  • The accumulation start date (the date the first drop of waste was added to the container).

Step 5: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored in a designated Satellite Accumulation Area (SAA), which is a location at or near the point of waste generation.[11][17] This prevents the transport of hazardous materials through non-laboratory areas. The SAA must be under the control of the laboratory personnel.

Step 6: Arranging for Disposal

Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department. Do not allow waste to accumulate beyond regulatory time or volume limits (typically up to 55 gallons per SAA, for up to 12 months).[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for proper disposal.

G start Waste Generated: This compound decision1 Is it a chemical waste? start->decision1 hazardous Treat as Hazardous Waste decision1->hazardous  Yes   decision2 Identify Primary Hazard Class hazardous->decision2 organic_acid Classify as: Organic Acid Waste decision2->organic_acid container Select Compatible Container (e.g., HDPE) organic_acid->container segregate Segregate From: - Bases - Oxidizers - Inorganic Acids - Reactive Metals container->segregate label_accumulate Label Container & Accumulate in SAA segregate->label_accumulate pickup Request EHS Pickup (Follow Institutional Protocol) label_accumulate->pickup

Caption: Decision workflow for the disposal of this compound.

Regulatory Context: The Legal Framework

In the United States, the management of hazardous waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[6][17] These regulations establish the "cradle-to-grave" management system for hazardous waste.

Many states are authorized to implement their own hazardous waste programs, which can be more stringent than federal law.[17] Furthermore, academic and research institutions may operate under specific regulations like 40 CFR Part 262, Subpart K , which provides alternative, flexible standards for managing laboratory waste.[6][8] It is imperative to be familiar with your specific state, local, and institutional policies.

Prohibited Practices & Spill Management

To ensure a safe laboratory environment, the following practices are strictly forbidden:

  • DO NOT dispose of this chemical down the sanitary sewer (sink).[5][18] This is illegal and can harm the water treatment system and the environment.

  • DO NOT dispose of this chemical or its empty containers in the regular trash.[19]

  • DO NOT mix this waste with unknown or incompatible chemicals.[13][20]

  • DO NOT evaporate chemical waste in a fume hood as a means of disposal.[18]

In the event of a spill, evacuate personnel from the immediate area, alert your supervisor, and contact your institution's EHS or emergency response team. If trained and safe to do so, contain the spill using an appropriate chemical spill kit with absorbent materials.

References

  • Laboratory Waste Management: The New Regulations. MedicalLab Management.[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency.[Link]

  • Regulation of Laboratory Waste. American Chemical Society.[Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.[Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US Environmental Protection Agency.[Link]

  • Standard Operating Procedure Hazardous Waste Storage and Disposal. University of Toronto, Department of Chemistry.[Link]

  • Safety Data Sheet - Cyclopentane. Carl ROTH.[Link]

  • A-Gas Cyclopentane Safety Data Sheet. A-Gas.[Link]

  • Chemical waste | Hazardous Waste Management. McGill University.[Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.[Link]

  • Hazardous Waste Disposal Procedures. University of Chicago, Environmental Health and Safety.[Link]

  • Safety Data Sheet - Cyclopentanol. Carl ROTH.[Link]

  • Resin-to-Resin Circularity in Chemical Recycling of Dicyclopentadiene-Based Cycloolefin Resins. ACS Publications.[Link]

  • The NIH Drain Discharge Guide. National Institutes of Health.[Link]

  • Material Safety Data Sheet - TR-50. tramfloc.com.[Link]

  • Safety Data Sheet - Acetic acid 2M. Thermo Fisher Scientific.[Link]

  • Chemical Waste Disposal Procedures. The University of Texas at Austin, Environmental Health and Safety.[Link]

  • Chemical Waste Management Guide. Technion - Israel Institute of Technology.[Link]

  • Chemical Waste Management Reference Guide. The Ohio State University, Environmental Health and Safety.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.